3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJMEEGTJUXGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pentacyclic triterpenoid (B12794562) 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, also known as Euscaphic acid. This document details its natural sources, presents quantitative data on its occurrence, outlines detailed experimental protocols for its extraction and isolation, and explores its biological activities with a focus on relevant signaling pathways.
Natural Sources of this compound
This compound is a naturally occurring compound found in a variety of plant species. Its distribution spans across several plant families, with a notable presence in the Rosaceae family. The primary documented natural sources of this compound are outlined below.
Table 1: Natural Sources of this compound
| Plant Family | Species Name | Common Name | Plant Part(s) | Reference(s) |
| Rosaceae | Rosa laevigata | Cherokee Rose | Leaves | [1] |
| Rosaceae | Rosa woodsii | Woods' Rose | Not specified | [1] |
| Rosaceae | Cotoneaster simonsii | Simon's Cotoneaster | Not specified | [1] |
| Rosaceae | Eriobotrya japonica | Loquat | Leaves (Folium Eriobotryae) | [2][3] |
| Rosaceae | Rosa rugosa | Rugosa Rose | Roots | [2] |
| Rosaceae | Potentilla species | Cinquefoil | Roots and Rhizomes | [4] |
| Rosaceae | Rubus alceaefolius | Not specified | [5] | |
| Rosaceae | Chaenomeles Fructus | Chinese Quince | Fruit | |
| Rosaceae | Rosa laxa Retz. | Fruits | ||
| Rubiaceae | Uncaria rhynchophylla | Cat's Claw | Vines, Stems and Hooks | [6][7] |
| Staphyleaceae | Euscaphis japonica | Japanese Euscaphis | Not specified | [1] |
| Rhamnaceae | Ziziphus jujuba | Jujube | Fruit | [2] |
Quantitative Analysis
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data.
Table 2: Quantitative Data of this compound in Natural Sources
| Plant Species | Plant Part | Method of Analysis | Concentration/Yield | Reference(s) |
| Potentilla species (various) | Roots and Rhizomes | RP-HPLC-DAD | 2.72–>10 mg/g (sum of euscaphic and tormentic acids) | [4] |
| Rosa laxa Retz. | Fruits | UPLC-TQ-MS | 2.90 ± 0.08 mg/g in optimized extract |
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of this compound from two prominent natural sources.
Extraction and Isolation from Rosa rugosa Roots
This protocol is adapted from methodologies described for the isolation of triterpenoids from Rosa rugosa.
I. Extraction
-
Plant Material Preparation: Air-dry the roots of Rosa rugosa at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered root material with methanol (B129727) (MeOH) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and successively partition with solvents of increasing polarity: n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). The majority of triterpenoids, including euscaphic acid, are expected to be in the ethyl acetate fraction.
II. Isolation
-
Alkaline Hydrolysis (Optional but Recommended): To obtain the free acid form from its glycosides, the active EtOAc fraction can be hydrolyzed with a 5% potassium hydroxide (B78521) (KOH) in methanol solution by refluxing for 2-4 hours. After hydrolysis, neutralize the solution with a dilute acid (e.g., HCl) and re-extract with EtOAc.
-
Silica (B1680970) Gel Column Chromatography: Subject the EtOAc fraction (or the hydrolyzed fraction) to column chromatography on a silica gel column. Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v).
-
Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to ensure the protonation of the carboxylic acid group.
-
Structure Elucidation: The purity and structure of the isolated compound are confirmed by spectroscopic methods, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.
Extraction and Isolation from Potentilla Species (Roots and Rhizomes)
This protocol is based on methods developed for the analysis of triterpene acids in Potentilla species.[4]
I. Extraction
-
Plant Material Preparation: Dry the roots and rhizomes of the Potentilla species at room temperature and pulverize them.
-
Ultrasonic Extraction: Extract the powdered plant material with methanol in an ultrasonic bath. Perform the extraction three times for 30 minutes each at room temperature.
-
Concentration: Combine the methanolic extracts and evaporate the solvent to dryness under vacuum.
II. Isolation
-
Solid-Phase Extraction (SPE): Dissolve the crude extract in methanol and subject it to SPE on a C18 cartridge to pre-purify the triterpenoids.
-
Silica Gel Column Chromatography: Fractionate the pre-purified extract on a silica gel column using a step-gradient elution with a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Preparative Thin Layer Chromatography (Prep-TLC): Further purify the fractions containing euscaphic acid using preparative TLC with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Crystallization: Recrystallize the isolated compound from a suitable solvent, such as methanol, to obtain pure crystals.
-
Structural Confirmation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques (MS, ¹H-NMR, ¹³C-NMR).
Biological Activity and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and hypoglycemic effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Euscaphic acid has been shown to exert anti-proliferative and pro-apoptotic effects in cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is a critical regulator of cell growth, survival, and metabolism.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory properties of this compound are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a promising natural product with significant therapeutic potential. Its widespread occurrence in various medicinal plants, coupled with its well-defined mechanisms of action against key cellular pathways implicated in diseases like cancer and inflammation, makes it a compelling candidate for further research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to advance the study of this valuable triterpenoid.
References
- 1. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19Alpha-hydroxyursane-type triterpenoids: antinociceptive anti-inflammatory principles of the roots of Rosa rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sbicafe.ufv.br [sbicafe.ufv.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
An In-Depth Technical Guide on 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Introduction
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[][2][3] First identified and isolated from the vines of Uncaria rhynchophylla, a plant with a long history of use in traditional medicine, this compound has garnered interest within the scientific community.[][3] Its complex chemical structure, featuring multiple hydroxyl groups and a ketone function, suggests a potential for diverse biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its physicochemical properties, experimental protocols for its isolation, and an overview of its potential biological activities and associated signaling pathways. While specific biological data for this exact compound is limited in publicly accessible literature, this guide draws upon data from closely related triterpenoids isolated from the same plant source to provide a foundational understanding for future research.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Chemical Formula | C₃₀H₄₆O₆ | [] |
| Molecular Weight | 502.7 g/mol | [] |
| CAS Number | 131984-82-2 | [4][5][6] |
| Appearance | White crystalline powder | [2] |
| Purity | >98% (Commercially available) | [5] |
| Solubility | Slightly soluble in water, soluble in organic solvents such as methanol (B129727) and ethanol (B145695).[2] | [2] |
Experimental Protocols
Extraction and Isolation Workflow
Detailed Methodology
-
Plant Material Preparation: The vines of Uncaria rhynchophylla are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with 70% aqueous ethanol at room temperature. The mixture is periodically agitated to ensure efficient extraction.
-
Filtration and Concentration: The ethanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is expected to contain the triterpenoids, is collected and concentrated.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.
-
Gradient Elution: The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol. Fractions are collected at regular intervals.
-
Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.
-
Final Purification: Fractions containing the target compound are pooled and subjected to further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively reported, the known activities of closely related ursane-type triterpenoids from Uncaria rhynchophylla and other plant sources provide strong indications of its potential therapeutic value.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
A structurally similar compound, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, isolated from Uncaria rhynchophylla, has demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a validated therapeutic target for type 2 diabetes and obesity.
The signaling pathway of PTP1B inhibition is as follows:
By inhibiting PTP1B, this compound could potentially enhance insulin sensitivity and improve glucose metabolism, making it a candidate for further investigation in the context of metabolic diseases.
Anticancer and Anti-inflammatory Potential
Ursane-type triterpenoids are widely reported to possess anticancer and anti-inflammatory properties.[2] These activities are often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. While specific studies on the "23-oxo" compound are needed, it is plausible that it shares these general characteristics with other members of its chemical class.
Quantitative Data Summary
The following table summarizes the quantitative biological activity data for the closely related compound, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, against PTP1B. This data provides a benchmark for the potential potency of this compound.
| Compound | Target | Assay | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | PTP1B | Enzyme Inhibition | 48.2 | 15.6 | Mixed-type |
Conclusion
This compound represents an intriguing natural product with a chemical scaffold known to be associated with significant biological activities. While direct experimental data for this specific molecule is sparse, the information available for closely related ursane-type triterpenoids from Uncaria rhynchophylla provides a strong rationale for its further investigation. The detailed experimental protocols and the overview of potential signaling pathway interactions presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound in areas such as metabolic disorders and oncology. Future studies should focus on the definitive isolation and characterization of this compound, followed by comprehensive in vitro and in vivo evaluations to elucidate its specific biological functions and mechanisms of action.
References
physical and chemical properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][2][3] This natural compound has been isolated from Uncaria rhynchophylla, a plant used in traditional Chinese medicine.[][5] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and scientific communities. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its isolation and characterization, and insights into its potential biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is typically obtained as a white to off-white powder.[6] While some sources have presented conflicting information regarding its molecular formula, the consistent and accepted formula is C30H46O6.[2][3][][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C30H46O6 | [2][3][][6] |
| Molecular Weight | 502.7 g/mol | [3][6] |
| Physical Description | Powder | [6] |
| Melting Point | 260-262 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in methanol (B129727) and ethanol (B145695). | [2] |
| Purity (typical) | >98% (by HPLC) | [6] |
| Storage | Store in a sealed, cool, and dry condition. | [6] |
Experimental Protocols
Isolation and Purification
A general protocol for the isolation of triterpenoids from Uncaria rhynchophylla provides a basis for obtaining this compound. The following is a representative methodology:
-
Extraction: Powdered, air-dried plant material (e.g., hook-bearing stems of Uncaria rhynchophylla) is extracted with 70% aqueous ethanol. The extraction is typically performed multiple times to ensure a high yield.
-
Solvent Partitioning: The resulting ethanol extract is concentrated and then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The triterpenoid fraction, including this compound, is expected to be enriched in the ethyl acetate layer.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with petroleum ether-acetone, is used to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the target compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.
Caption: General workflow for the isolation of this compound.
Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on structurally similar triterpenoids from Uncaria rhynchophylla provides valuable insights into its potential therapeutic effects.
A closely related compound, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid , which lacks the 23-oxo group, has been identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B) .[1] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. The IC50 value for the PTP1B inhibition by this related compound was reported to be 48.2 μM, with a Ki value of 15.6 μM.[1] This suggests that this compound may also possess antidiabetic properties by targeting the PTP1B enzyme.
Caption: Postulated signaling pathway involving the inhibition of PTP1B.
Furthermore, other triterpenoids isolated from Uncaria rhynchophylla have demonstrated ferroptosis inhibitory activity .[7][8] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its modulation is a promising therapeutic strategy for various diseases, including neurodegenerative disorders and ischemia-reperfusion injury.
Conclusion
This compound is a natural triterpenoid with a well-defined chemical structure. While specific biological data for this exact compound is still emerging, the activities of its close structural analogs from the same natural source strongly suggest its potential as a modulator of important cellular signaling pathways, particularly in the context of metabolic diseases and ferroptosis-related conditions. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in exploring the properties and applications of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. 3beta,6beta,19alpha-Trihydroxy-23-oxours-12-en-28-oic acid [chembk.com]
- 3. realgenelabs.com [realgenelabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocrick.com [biocrick.com]
- 7. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide on 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
CAS Number: 131984-82-2
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of the pentacyclic triterpenoid (B12794562), 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. Due to the limited availability of specific experimental data for this compound, this report also incorporates information from structurally related ursane-type triterpenoids to infer its potential therapeutic applications, particularly in the realm of oncology.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C30H46O6 | [][2] |
| Molecular Weight | 502.7 g/mol | [] |
| Appearance | Powder | [3] |
| Purity | >98% | [3] |
| Synonyms | 3β,6β,19α-Trihydroxy-23-oxo-12-ursen-28-oic acid | [] |
| Source | Isolated from the vines of Uncaria rhynchophylla. | [][4] |
Biological Activities and Therapeutic Potential
While specific studies on this compound are scarce, the broader class of ursane-type pentacyclic triterpenoids is well-documented for a range of biological activities.[5][6][7] These compounds are recognized for their potential in cancer therapy, acting through various mechanisms.[6]
General biological activities attributed to this class of compounds include:
-
Anticancer Activity: Ursane-type triterpenoids are known to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[5][7][8]
-
Anti-inflammatory Effects: Many triterpenes, including those of the ursane (B1242777) type, exhibit anti-inflammatory properties.[9]
-
Antioxidant Potential: Triterpenoids can act as antioxidants, which may contribute to their protective effects against various diseases.
Insights from Structurally Related Compounds
To elucidate the potential mechanisms of action of this compound, we can examine the experimental data available for structurally similar compounds.
Anticancer Activity of a Structural Analog
A closely related compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated significant anticancer activity. It exhibits cytotoxicity against cancer cell lines A2780 and HepG2, while showing lower toxicity to noncancerous cell lines.[5]
Table of Cytotoxicity Data for THA (a structural analog):
| Cell Line | Type | IC50 (µg/mL) |
|---|---|---|
| A2780 | Ovarian Cancer | ~20 |
| HepG2 | Liver Cancer | ~30 |
| IOSE144 | Noncancerous Ovarian Epithelium | >80 |
| QSG7701 | Noncancerous Liver | >80 |
Data is estimated from graphical representations in the source material and should be considered approximate.
Cell Cycle Inhibition by a Derivative
A derivative, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, has been shown to inhibit the mammalian cell cycle at the G0/G1 phase with a Minimum Inhibitory Concentration (MIC) of 183.8 µmol/L.[7] This suggests that modifications to the core structure can influence the specific phase of cell cycle arrest.
Postulated Signaling Pathways
Based on the known mechanisms of related ursane triterpenoids, this compound is likely to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
Ursane-type triterpenoids can trigger apoptosis through the mitochondrial pathway.[10][11] This typically involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Postulated mitochondrial apoptosis pathway induced by the ursane triterpenoid.
Cell Cycle Arrest Pathway
Pentacyclic triterpenoids can induce cell cycle arrest by modulating the levels of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[8][12] The specific phase of arrest (e.g., G0/G1 or G2/M) can vary depending on the compound and the cell type.
Caption: Postulated mechanism of cell cycle arrest by the ursane triterpenoid.
Experimental Protocols (Based on Analogous Compounds)
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (PI Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow
Caption: A general experimental workflow for assessing the in vitro anticancer activity.
Conclusion and Future Directions
This compound, a member of the ursane-type pentacyclic triterpenoid family, holds promise as a potential therapeutic agent, particularly in the field of oncology. While direct experimental evidence for its biological activity is limited, data from structurally similar compounds strongly suggest that it may exhibit anticancer properties through the induction of apoptosis and cell cycle arrest.
Future research should focus on validating these postulated activities through rigorous in vitro and in vivo studies. This would involve determining its cytotoxicity against a panel of cancer cell lines, elucidating the specific signaling pathways it modulates, and evaluating its efficacy and safety in preclinical animal models. Such studies are essential to fully characterize the therapeutic potential of this natural compound.
References
- 2. chembk.com [chembk.com]
- 3. biocrick.com [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentacyclic triterpenes of the lupane, oleanane and ursane group as tools in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic and cell cycle arrest induction of pentacyclic triterpenoides separated from Lantana camara leaves against MCF-7 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seco-ursane-type Triterpenoids from Salvia urmiensis with Apoptosis-inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EGFR inhibition by pentacyclic triterpenes exhibit cell cycle and growth arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
biosynthesis pathway of ursane triterpenoids
An In-depth Technical Guide to the Biosynthesis Pathway of Ursane (B1242777) Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursane-type pentacyclic triterpenoids represent a large and structurally diverse class of natural products with significant pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Their biosynthesis is a complex process originating from the mevalonate (B85504) (MVA) pathway, involving key enzymes such as squalene (B77637) epoxidase, oxidosqualene cyclases, and cytochrome P450 monooxygenases. This technical guide provides a detailed overview of the core biosynthetic pathway, quantitative data on key enzymes, detailed experimental protocols for functional characterization, and visual diagrams of the metabolic and experimental workflows.
The Core Biosynthetic Pathway: From Acetyl-CoA to the Ursane Skeleton
The journey to create the complex pentacyclic structure of ursane triterpenoids begins with simple precursors and involves a series of precisely catalyzed enzymatic reactions. The entire process can be broadly divided into three main stages: the formation of the linear C30 precursor squalene via the mevalonate pathway, its epoxidation, and the subsequent cyclization to form the characteristic ursane scaffold.[4][5]
The Mevalonate (MVA) Pathway
Triterpenoid (B12794562) biosynthesis in the cytoplasm and endoplasmic reticulum initiates with the MVA pathway.[4][6] This fundamental pathway begins with the condensation of two acetyl-CoA molecules to form the C30 precursor, squalene.[4][7]
Squalene Epoxidation
Squalene itself is not yet ready for cyclization. It must first be activated through an epoxidation reaction. Squalene epoxidase (SE), also known as squalene monooxygenase, catalyzes the oxidation of squalene to 2,3-oxidosqualene (B107256).[4][8][9] This step is crucial as it introduces an epoxide ring, which initiates the subsequent cyclization cascade. This reaction is considered a key rate-limiting step in the overall biosynthesis of triterpenoids and sterols.[8][9][10]
Cyclization to the α-Amyrin Scaffold
The formation of the ursane skeleton is the defining step in this pathway. It is catalyzed by a specific type of oxidosqualene cyclase (OSC) called α-amyrin synthase (α-AS).[11][12] This enzyme directs the intricate cyclization of the linear 2,3-oxidosqualene into the pentacyclic structure of α-amyrin.[4][12] The catalytic mechanism involves a series of protonation, cyclization, rearrangement, and deprotonation steps.[11] The dammarenyl cation is a key intermediate that, through an E-ring expansion, forms the ursanyl cation, which ultimately yields α-amyrin.[11] α-amyrin is the direct precursor to all ursane-type triterpenoids.[4]
Key Biosynthetic Enzymes
The biosynthesis of ursane triterpenoids is orchestrated by several key enzyme families. The efficiency and specificity of these enzymes are critical for the final product yield and diversity.
-
Squalene Epoxidase (SE): This enzyme catalyzes the first oxygenation step in the pathway, converting squalene to 2,3-oxidosqualene, and is a major rate-limiting enzyme.[9] In plants, SE requires cofactors FAD and NADPH for its catalytic activity, often depending on an NADPH-cytochrome P450 reductase (CPR) for electron transfer.[8]
-
Oxidosqualene Cyclases (OSCs): This is a diverse family of enzymes that catalyze the cyclization of 2,3-oxidosqualene into various triterpene scaffolds.[11][13] For the ursane pathway, α-amyrin synthase is the key OSC.[11][12] Plant genomes often contain multiple OSC genes, allowing for the synthesis of a wide array of triterpenoid skeletons.[13] Some OSCs are multifunctional, producing a mix of triterpene products. For example, the α-amyrin synthase from Malus x domestica (MdOSC1) produces α-amyrin, β-amyrin, and lupeol (B1675499).[12]
-
Cytochrome P450 Monooxygenases (P450s): After the formation of the basic α-amyrin skeleton, a vast array of structural modifications are introduced by P450 enzymes.[14][15] These enzymes are responsible for the regio- and stereo-specific oxidations (e.g., hydroxylation, carboxylation) of the triterpene backbone, leading to the immense diversity of ursane triterpenoids found in nature.[14][16][17] The CYP716 family is particularly prominent in the modification of pentacyclic triterpenes.[16][18]
Quantitative Data of Key Biosynthetic Enzymes
The functional characterization of these enzymes provides crucial quantitative data for metabolic engineering and synthetic biology applications.
| Enzyme | Source Organism | Substrate | Product(s) & Ratio | Specific Activity (μmol/min/mg) | Reference |
| α-Amyrin Synthase (EjAS) | Eriobotrya japonica | 2,3-Oxidosqualene | α-amyrin : β-amyrin (17:3) | 0.0032 | [12] |
| α-Amyrin Synthase (MdOSC1) | Malus × domestica | 2,3-Oxidosqualene | α-amyrin : β-amyrin : lupeol (86:13:1) | 0.0293 | [12] |
Downstream Diversification by Cytochrome P450s
The α-amyrin scaffold is a platform for further chemical decoration, primarily through oxidation reactions catalyzed by cytochrome P450s. These modifications are critical for the biological activities of the final compounds. A prominent example is the multi-step oxidation of the C-28 methyl group of α-amyrin, which leads to the formation of the pharmacologically important compound, ursolic acid. This process often involves sequential oxidation from a methyl group to an alcohol, then to an aldehyde, and finally to a carboxylic acid, frequently catalyzed by members of the CYP716A subfamily.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | In-depth analysis of lupeol: delving into the diverse pharmacological profile [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research Advances in Oxidosqualene Cyclase in Plants [mdpi.com]
- 12. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Divergent evolution of oxidosqualene cyclases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][][3][4][5] First identified and isolated from the vines of Uncaria rhynchophylla[1][][3], a plant with a long history of use in traditional medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications. As a member of the triterpenoid class, it shares a structural backbone with other bioactive compounds known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antidiabetic properties.[6][7][8][9] This technical guide provides a comprehensive literature review of this compound and its close structural analogs, focusing on its biological activities, experimental protocols, and relevant signaling pathways.
Physicochemical Properties
The basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 131984-82-2 | [1][4][5] |
| Molecular Formula | C₃₀H₄₆O₆ | [1][4] |
| Molecular Weight | 502.7 g/mol | [1] |
Biological Activity
While direct and extensive biological studies on this compound are limited, research on closely related ursane-type triterpenoids isolated from Uncaria rhynchophylla provides significant insights into its potential pharmacological profile. The primary reported activity for a near structural analog is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
A study on triterpenoids from Uncaria rhynchophylla investigated the PTP1B inhibitory activity of 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, a compound structurally identical to the topic of this review but lacking the 23-oxo functional group.[6][7] This analog demonstrated selective inhibition of PTP1B.[6][7] The quantitative data from this study is presented below.
| Compound | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | 48.2 | Mixed-type | 15.6 |
This data suggests that the ursane scaffold with hydroxylations at positions 3, 6, and 19 is a promising pharmacophore for PTP1B inhibition. The presence of a 23-oxo group in this compound may further modulate this activity, warranting direct investigation.
Experimental Protocols
Isolation of Ursane-Type Triterpenoids from Uncaria rhynchophylla
While a specific, detailed protocol for the isolation of this compound has not been identified in the reviewed literature, a general methodology for the extraction and isolation of triterpenoids from Uncaria rhynchophylla can be inferred from related studies.[6][7]
PTP1B Inhibition Assay
The following protocol for the in vitro PTP1B inhibition assay is based on the methodology described for the analysis of triterpenoids from Uncaria rhynchophylla.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3beta,6beta,19alpha-Trihydroxy-23-oxours-12-en-28-oic acid [chembk.com]
- 5. realgenelabs.com [realgenelabs.com]
- 6. Protein tyrosine phosphatase 1B inhibitory activities of ursane-type triterpenes from Chinese raspberry, fruits of Rubus chingii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Protein tyrosine phosphatase 1B inhibitory activities of ursane- and lupane-type triterpenes from Sorbus pohuashanensis | springermedicine.com [springermedicine.com]
- 9. 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Ursane-Type Triterpenoids: A Technical Guide for Researchers
Introduction
Ursane-type triterpenoids, a class of pentacyclic triterpenoids widely distributed in the plant kingdom, have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities. These natural compounds, including prominent members like ursolic acid and asiatic acid, have demonstrated potent anticancer, anti-inflammatory, antiviral, and hepatoprotective properties. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core biological activities of ursane-type triterpenoids, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Biological Activities
The biological efficacy of ursane-type triterpenoids is often quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values. These metrics are crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies. The following tables summarize the quantitative data for the key biological activities of selected ursane-type triterpenoids.
Anticancer Activity
Ursane-type triterpenoids exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of metastasis. The IC50 values against a range of human cancer cell lines are presented below.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Ursolic Acid | PC-3 | Prostate Cancer | 20.0 | [1] |
| THP-1 | Leukemia | 15.0 | [1] | |
| HeLa | Cervical Cancer | 25.0 | [1] | |
| A-549 | Lung Cancer | 30.0 | [1] | |
| MCF-7 | Breast Cancer | 20.0 | [2] | |
| MDA-MB-231 | Breast Cancer | 17.21 (48h) | [1] | |
| Asiatic Acid | A549 | Lung Cancer (NSCLC) | 64.52 | [3] |
| H1975 | Lung Cancer (NSCLC, T790M mutant) | 36.55 | [3] | |
| KKU-156 | Cholangiocarcinoma | 39.7 (24h), 28.7 (48h) | [4] | |
| KKU-213 | Cholangiocarcinoma | 44.6 (24h), 32.1 (48h) | [4] | |
| Ursolic Acid Derivative (Compound 36) | A549 | Lung Cancer | 5.22 - 8.95 | [5] |
| Ursolic Acid Derivative (Compound 11) | HT29 | Colon Adenocarcinoma | 8.0 | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of ursane-type triterpenoids are primarily attributed to their ability to inhibit key inflammatory mediators and signaling pathways.
| Compound | Cell Line/Assay | Target/Effect | IC50 (µM) | Reference |
| Ursolic Acid | Macrophages | COX-2 Inhibition | ~5.0 | [6] |
| Macrophages | iNOS Inhibition | ~5.0 | [6] | |
| Asiatic Acid | BV2 Microglia | Nitric Oxide Production | <100 | [7] |
| Madecassic Acid | RAW 264.7 Macrophages | iNOS, COX-2, TNF-α, IL-1β, IL-6 mRNA | Not specified | [8] |
| Raw-Extract Centella asiatica (RECA) | RAW 264.7 Macrophages | PGE2 Production | 261.4 µg/mL | [9] |
| RAW 264.7 Macrophages | TNF-α Production | 744 µg/mL | [9] |
Antiviral Activity
Ursane-type triterpenoids have shown promise in combating various viral infections by interfering with viral entry and replication.
| Compound | Virus | Cell Line | EC50/IC50 | Reference |
| Ursolic Acid | Enterovirus 71 (EV71) | Vero | Not specified | [10] |
| Coxsackievirus B1 (CVB1) | Vero | Not specified | [10] | |
| Rotavirus | MA104 | ~10 µM (inhibition of replication) | [11] | |
| Infectious Hematopoietic Necrosis Virus (IHNV) | EPC | 8.0 µM | [12] | |
| Asiatic Acid | SARS-CoV-2 (in silico) | Mpro inhibition | -9.00 kcal/mol (binding energy) | [13] |
Hepatoprotective Activity
The protective effects of ursane-type triterpenoids against liver injury are linked to their antioxidant and anti-inflammatory actions.
| Compound | In Vitro Model | Inducing Agent | Effect | Concentration | Reference |
| Ursolic Acid | L02 cells | Palmitic Acid | Decreased lipid accumulation | 10-30 µg/mL | [14] |
| HepG2 cells | Alcohol | Protective effects | Not specified | [1] | |
| Asiatic Acid | Not specified | Not specified | Hepatoprotective | Not specified | [15] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of ursane-type triterpenoids.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the ursane-type triterpenoid (B12794562) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins (e.g., PI3K/Akt)
Western blotting is a technique used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: After treatment with the triterpenoid, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the triterpenoid. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) to restrict virus spread.
-
Incubation: Incubate the plates at the optimal temperature for the virus for 2-5 days until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the plaque number by 50%.
Measurement of Alanine and Aspartate Aminotransferases (ALT/AST) for Hepatoprotective Activity
The release of ALT and AST from hepatocytes into the culture medium is an indicator of liver cell damage.
Protocol:
-
Cell Culture and Treatment: Culture hepatocytes (e.g., HepG2 or primary hepatocytes) and treat them with a hepatotoxic agent (e.g., carbon tetrachloride (CCl4) or acetaminophen) in the presence or absence of the ursane-type triterpenoid for a specified time.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Enzyme Assay: Measure the activity of ALT and AST in the supernatant using commercially available colorimetric or enzymatic assay kits, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of ALT and AST in the supernatant of cells treated with the hepatotoxin alone versus those co-treated with the triterpenoid. A significant reduction in enzyme levels indicates a hepatoprotective effect.
Visualization of Signaling Pathways
The biological activities of ursane-type triterpenoids are mediated by their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways modulated by these compounds.
Anticancer Signaling Pathway of Ursolic Acid
Ursolic acid induces apoptosis and inhibits proliferation in cancer cells by modulating multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Caption: Ursolic acid inhibits cancer cell proliferation and induces apoptosis.
Anti-inflammatory Signaling Pathway of Asiatic Acid
Asiatic acid exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Asiatic acid inhibits the NF-κB inflammatory signaling pathway.
Experimental Workflow for Western Blot Analysis
This diagram outlines the major steps involved in performing a Western blot experiment to analyze protein expression levels.
Caption: A typical workflow for Western blot analysis.
Ursane-type triterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their widespread availability, make them attractive candidates for the development of novel drugs for a range of diseases, including cancer, inflammatory disorders, viral infections, and liver diseases. This technical guide provides a solid foundation for researchers to delve into the fascinating world of ursane-type triterpenoids, offering the necessary data, protocols, and mechanistic insights to facilitate further investigation and drug discovery efforts in this field. Continued research into the structure-activity relationships, pharmacokinetic properties, and clinical efficacy of these compounds is warranted to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Analysis of the Anti-Tumor Mechanism of Ursolic Acid Using Connectively Map Approach in Breast Cancer Cells Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asiatic acid suppresses neuroinflammation in BV2 microglia via modulation of the Sirt1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antiviral Activity Exerted by Natural Products against Human Viruses [mdpi.com]
- 11. Ursolic acid: A novel antiviral compound inhibiting rotavirus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic acid from Prunella vulgaris L. efficiently inhibits IHNV infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. mdpi.com [mdpi.com]
- 15. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Effects of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of currently available scientific information. The therapeutic potential of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is still under investigation, and this compound is not an approved drug.
Introduction
This compound is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. It has been isolated from natural sources, including the vines of Uncaria rhynchophylla. While scientific literature broadly suggests that triterpenoids from this class may possess anti-inflammatory, antioxidant, and anti-tumor properties, specific experimental data for this compound is currently limited. However, significant insights can be drawn from a closely related analogue, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid , which lacks the C-23 oxo functional group. This guide will focus on the experimentally determined therapeutic potential of this analogue, particularly its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes mellitus research.
Core Compound Profile
| Feature | Details |
| Compound Name | This compound |
| Molecular Formula | C30H46O6 |
| Compound Type | Pentacyclic Triterpenoid (Ursane type) |
| Natural Source | Uncaria rhynchophylla |
Therapeutic Target: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signaling pathways, most notably the insulin (B600854) and leptin signaling cascades. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling. Elevated expression or activity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes and obesity. Therefore, inhibitors of PTP1B are being actively investigated as potential therapeutics for these metabolic disorders.
Signaling Pathway of PTP1B in Insulin Regulation
The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the potential point of intervention for an inhibitor.
Quantitative Data: PTP1B Inhibition
The following table summarizes the in vitro inhibitory activity of 3β,6β,19α-trihydroxyurs-12-en-28-oic acid against PTP1B. It is important to note that the presence of a 23-oxo group in the target compound, this compound, may alter this activity, and further research is required.
| Compound | Target | Assay Type | IC50 (μM) | Ki (μM) | Inhibition Type |
| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | PTP1B | Enzyme Kinetics | 48.2 | 15.6 | Mixed-type |
Experimental Protocols
PTP1B Inhibition Assay
This section details the methodology for determining the PTP1B inhibitory activity of the compound.
Objective: To quantify the in vitro inhibitory effect of 3β,6β,19α-trihydroxyurs-12-en-28-oic acid on PTP1B enzymatic activity.
Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM EDTA, 1 mM DTT, and 150 mM NaCl)
-
Test compound (3β,6β,19α-trihydroxyurs-12-en-28-oic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution of pNPP in the assay buffer.
-
Enzyme Reaction:
-
Add a defined amount of PTP1B enzyme to each well of the 96-well plate.
-
Add the various concentrations of the test compound to the respective wells. A control with solvent only should be included.
-
Pre-incubate the enzyme and compound mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
-
Data Acquisition:
-
Incubate the reaction mixture at the specified temperature.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader. The product of the reaction, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Kinetic Analysis:
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (pNPP) and the inhibitor.
-
Analyze the data using Lineweaver-Burk and Dixon plots.
-
Experimental Workflow for PTP1B Inhibition Analysis
The following diagram outlines the general workflow for identifying and characterizing PTP1B inhibitors from a natural source.
Conclusion and Future Directions
While there is a clear lack of specific research on the therapeutic effects of This compound , the potent PTP1B inhibitory activity of its close analogue, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid , provides a strong rationale for further investigation. The structural difference, a ketone group at the C-23 position, could potentially modulate the biological activity, and this warrants dedicated study.
Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of this compound.
-
PTP1B Inhibition Assay: Directly testing the inhibitory effect of this compound on PTP1B to understand the influence of the 23-oxo group.
-
Mechanism of Action Studies: If activity is confirmed, elucidating the molecular mechanisms and signaling pathways involved.
-
In vivo Studies: Assessing the efficacy and safety of the compound in relevant animal models of diabetes, inflammation, or cancer.
This foundational data on a closely related compound underscores the potential of this chemical scaffold and encourages further exploration of this compound as a novel therapeutic agent.
An In-depth Technical Guide to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, naturally occurring in plants such as Uncaria rhynchophylla.[1][2][] This class of compounds has garnered significant interest in the scientific community due to a wide array of potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[4] This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its structurally related derivatives. It aims to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery by presenting available quantitative data, detailing relevant experimental protocols, and visualizing potential mechanisms of action. While specific data for the title compound is limited, this guide draws upon research on analogous ursane-type triterpenoids to infer its potential biological activities and signaling pathways.
Chemical Structure and Properties
This compound possesses a characteristic pentacyclic ursane scaffold. The molecular formula is C₃₀H₄₆O₆, with a molecular weight of approximately 502.69 g/mol .[4] The structure features hydroxyl groups at positions 3, 6, and 19, an oxo group at position 23, and a carboxylic acid at position 28. These functional groups are crucial for its biological activity and provide sites for potential derivatization to enhance efficacy or modulate pharmacokinetic properties.
Biological Activities and Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, studies on structurally similar triterpenoids isolated from Uncaria rhynchophylla and other natural sources provide valuable insights into its potential bioactivities. The following tables summarize the reported activities of related ursane-type triterpenoids.
Table 1: Anti-inflammatory and PTP1B Inhibitory Activities of Triterpenoids from Uncaria rhynchophylla
| Compound | Biological Activity | Assay | IC₅₀ (µM) | Source |
| Uncarinic Acid J | Nitric Oxide (NO) Inhibition | LPS-induced NO production in RAW264.7 cells | 1.48 | [1] |
| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | PTP1B Inhibition | Enzyme kinetic study | 48.2 | [5] |
| 2-oxopomolic acid | PTP1B Inhibition | Enzyme kinetic study | 178.7 | [5] |
Table 2: Cytotoxic Activities of Related Ursane-Type Triterpenoids against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Source |
| 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) | A2780 | Ovarian Cancer | Not specified | Not specified | [6][7][8] |
| 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) | HepG2 | Liver Cancer | Not specified | Not specified | [6][7][8] |
| Ursolic Acid | PC3 | Prostate Cancer | MTT Assay | Not specified | [9] |
| Ursolic Acid | DU145 | Prostate Cancer | MTT Assay | Not specified | [9] |
| Ursolic Acid | LNCaP | Prostate Cancer | MTT Assay | Not specified | [9] |
| Ursolic Acid | MIA PaCa-2 | Pancreatic Cancer | MTT Assay | Not specified | [9] |
| Ursolic Acid | PANC-1 | Pancreatic Cancer | MTT Assay | Not specified | [9] |
| Ursolic Acid | Capan-1 | Pancreatic Cancer | MTT Assay | Not specified | [9] |
| Ursolic Acid | SKOV-3 | Ovarian Cancer | MTT Assay | Not specified | [9] |
| Ursolic Acid | A2780 | Ovarian Cancer | MTT Assay | Not specified | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of triterpenoids. These protocols are generalized based on available literature and can be adapted for the investigation of this compound and its derivatives.
Isolation and Purification of Triterpenoids from Uncaria rhynchophylla
This protocol describes a general method for the extraction and isolation of triterpenoids from plant material.
-
Extraction: The dried and powdered hook-bearing stems of Uncaria rhynchophylla are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Further Purification: Fractions containing triterpenoids are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for another 24-48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of inhibition of NO production is then determined.
Potential Signaling Pathways and Mechanisms of Action
Based on the known biological activities of related ursane-type triterpenoids, this compound is hypothesized to exert its anticancer and anti-inflammatory effects through the modulation of key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival. Many triterpenoids have been shown to inhibit this pathway.[10][11][12]
Caption: Proposed inhibition of the NF-κB signaling pathway.
Induction of Apoptosis in Cancer Cells
Many ursane-type triterpenoids induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway.[13][14][15][16][17] This often involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Hypothesized induction of apoptosis via the mitochondrial pathway.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. The available data on related compounds suggest that this molecule may exhibit potent anti-inflammatory and anticancer activities. However, dedicated studies are required to fully elucidate its pharmacological profile.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of the pure compound in a wide range of in vitro and in vivo models.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this triterpenoid.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing novel derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Preclinical Development: Advancing the most promising candidates through preclinical studies to assess their safety and efficacy for potential clinical applications.
This technical guide provides a solid foundation for initiating and advancing research on this compound, with the ultimate goal of translating this natural product into a novel therapeutic agent.
References
- 1. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. 3beta,6beta,19alpha-Trihydroxy-23-oxours-12-en-28-oic acid [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 7. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (9S,13R)-12-oxo-phytodienoic acid attenuates inflammation by inhibiting mPGES-1 and modulating macrophage polarization via NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid from Uncaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the isolation and characterization of the pentacyclic triterpenoid (B12794562), 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, from plants of the Uncaria genus. This document includes a detailed, generalized experimental protocol, a summary of relevant chemical data, and a discussion of potential biological activities to guide further research and drug development efforts.
Introduction
This compound is a naturally occurring ursane-type triterpenoid that has been identified in Uncaria species, notably Uncaria rhynchophylla and Uncaria macrophylla.[][2] The full chemical name for this compound is 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid.[2] Triterpenoids from the Uncaria genus, commonly known as Cat's Claw, are of significant interest to the scientific community due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor activities. These notes are intended to serve as a practical guide for the isolation and further investigation of this specific bioactive compound.
Chemical Data Summary
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for the characterization and identification of the isolated compound.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₆ | [2] |
| Molecular Weight | 502.7 g/mol | [2] |
| Appearance | White solid | [2] |
| Spectroscopic Data | IR (cm⁻¹): 3419, 2930, 1709, 1689; ESI-MS m/z: 525 [M+Na]⁺ | [2] |
Note: Detailed ¹H-NMR and ¹³C-NMR data can be found in the cited literature and should be used for definitive structural confirmation.
Experimental Protocols
The following is a generalized protocol for the isolation of this compound from Uncaria plant material. This protocol is based on established methods for the extraction and purification of triterpenoids from the Uncaria genus. Researchers should note that optimization of specific steps may be necessary depending on the plant species and the equipment used.
1. Plant Material and Extraction
-
Plant Material: Dried and powdered stems or hooks of Uncaria macrophylla or Uncaria rhynchophylla.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The triterpenoid fraction is typically enriched in the chloroform and ethyl acetate fractions.
-
2. Chromatographic Separation and Purification
-
Column Chromatography:
-
Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol (B129727), 9:1 v/v) and visualizing with a suitable spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing the target compound, as indicated by TLC.
-
Further purify the enriched fraction using preparative HPLC with a C18 column.
-
Use a mobile phase gradient of methanol and water or acetonitrile (B52724) and water to achieve fine separation.
-
Collect the peak corresponding to this compound.
-
3. Structure Elucidation
-
Confirm the identity and purity of the isolated compound using standard spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC): For detailed structural elucidation.
-
Quantitative data regarding the yield and purity of this compound from Uncaria species are not extensively reported in the current literature. Researchers will need to determine these parameters empirically.
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Potential Biological Activities and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the broader class of ursane-type triterpenoids is known to exhibit significant biological effects, primarily through the modulation of key inflammatory and cell survival pathways.
Anti-inflammatory, Antioxidant, and Anti-tumor Effects: General studies on triterpenoids suggest that their therapeutic potential stems from their ability to interfere with pro-inflammatory signaling cascades and pathways involved in tumorigenesis.
Modulation of NF-κB and STAT3 Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are critical regulators of inflammation, cell proliferation, and survival. Many triterpenoids have been shown to inhibit the activation of these pathways, which are often constitutively active in cancer cells. This inhibition can lead to the suppression of tumor growth and induction of apoptosis.
The diagrams below illustrate the general inhibitory effects of ursane-type triterpenoids on the NF-κB and STAT3 signaling pathways. The precise molecular targets of this compound within these pathways remain a subject for future investigation.
Caption: General inhibition of the NF-κB signaling pathway by ursane-type triterpenoids.
Caption: General inhibition of the STAT3 signaling pathway by ursane-type triterpenoids.
Conclusion
This compound represents a promising lead compound from the Uncaria genus for further investigation in drug discovery. The protocols and data presented here provide a foundation for researchers to isolate, identify, and explore the therapeutic potential of this and other related triterpenoids. Future studies should focus on optimizing the isolation protocol to improve yield and purity, as well as elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
References
Application Notes and Protocols for the Synthesis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, albeit theoretical, protocol for the chemical synthesis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a naturally occurring ursane-type triterpenoid (B12794562). This document outlines a potential multi-step synthetic route starting from the readily available precursor, ursolic acid. The proposed synthesis leverages selective protection, oxidation, and hydroxylation reactions common in triterpenoid chemistry. Detailed experimental procedures, expected analytical data, and potential applications in cancer research are presented. The information is intended to guide researchers in the synthesis and exploration of this and structurally related compounds for drug discovery and development.
Introduction
This compound is a pentacyclic triterpenoid that has been isolated from natural sources such as the vines of Uncaria rhynchophylla.[1][2] Triterpenoids of the ursane (B1242777) family are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] The structural complexity and therapeutic potential of these compounds make their chemical synthesis a significant area of research for the development of new pharmacological agents. This document details a proposed synthetic pathway and provides protocols for obtaining this compound for further investigation.
Proposed Synthesis Pathway
The proposed synthesis of this compound commences with ursolic acid, a natural product that is commercially available and can be isolated from various plant sources.[4] The synthetic strategy involves a series of protection, oxidation, and hydroxylation steps to introduce the desired functionalities at specific positions on the ursane scaffold.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are proposed based on established methodologies for the chemical modification of ursane-type triterpenoids. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials and Methods
-
Starting Material: Ursolic Acid (≥98% purity)
-
Reagents: Acetic anhydride, pyridine (B92270), chromium trioxide, selenium dioxide, osmium tetroxide, N-methylmorpholine N-oxide (NMO), lithium aluminum hydride, and other standard laboratory solvents and reagents.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer, Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC).
Protocol 1: Protection of Ursolic Acid
-
Dissolve Ursolic Acid: Dissolve ursolic acid (1.0 eq) in a mixture of pyridine and acetic anhydride.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to yield the protected ursolic acid derivative.
Protocol 2: Allylic Oxidation at C-23
-
Dissolve Protected Intermediate: Dissolve the protected ursolic acid derivative (1.0 eq) in a suitable solvent such as acetic acid.
-
Oxidation: Add an oxidizing agent, such as selenium dioxide (SeO₂), to the solution.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, filter to remove selenium metal, and concentrate the solvent. Purify the crude product by column chromatography to isolate the C-23 oxo intermediate.
Protocol 3: Hydroxylation at C-6
-
Dissolve C-23 Oxo Intermediate: Dissolve the intermediate from Protocol 2 (1.0 eq) in a mixture of t-butanol and water.
-
Hydroxylation: Add a catalytic amount of osmium tetroxide (OsO₄) and a co-oxidant such as N-methylmorpholine N-oxide (NMO).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium sulfite. Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography to obtain the C-6 hydroxy intermediate.
Protocol 4: Hydroxylation at C-19
-
Dissolve C-6 Hydroxy Intermediate: Dissolve the intermediate from Protocol 3 (1.0 eq) in a suitable solvent like dichloromethane.
-
Biomimetic Oxidation: Employ a biomimetic oxidation system, such as an iron or manganese porphyrin catalyst with an oxygen donor like iodosylbenzene. This step aims for selective hydroxylation at the C-19 position.
-
Reaction: Stir the reaction at room temperature, monitoring by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture and purify the crude product by column chromatography to yield the dihydroxy intermediate.
Protocol 5: Deprotection
-
Dissolve Dihydroxy Intermediate: Dissolve the fully functionalized intermediate (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Reduction/Hydrolysis: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C to remove the acetyl protecting groups, or use basic hydrolysis with NaOH or KOH.
-
Reaction: Stir the reaction until completion as monitored by TLC.
-
Work-up and Purification: Carefully quench the reaction with water and an acid to neutralize. Extract the product, wash, dry, and purify by preparative HPLC to obtain the final product, this compound.
Data Presentation
Table 1: Expected Physicochemical and Spectroscopic Data
| Parameter | Expected Value |
| Molecular Formula | C₃₀H₄₆O₆ |
| Molecular Weight | 502.69 g/mol [3] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to methyl groups, olefinic proton at C-12, and protons on carbon atoms bearing hydroxyl groups. The aldehyde proton at C-23 is expected to appear as a singlet around 9.5-10.0 ppm. |
| ¹³C NMR (CDCl₃, δ ppm) | Approximately 30 carbon signals, including a carbonyl carbon for the aldehyde (around 200-205 ppm), a carboxylic acid carbon (around 180 ppm), and carbons of the double bond at C-12 and C-13. Carbons attached to hydroxyl groups would appear in the 60-80 ppm range. |
| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ calculated for C₃₀H₄₅O₆: 501.32. |
Application Notes: Potential in Cancer Research
Ursane-type triterpenoids, including the parent compound ursolic acid, have demonstrated significant potential as anticancer agents.[5] They have been shown to modulate multiple signaling pathways involved in tumor progression, including the induction of apoptosis and cell cycle arrest.
A structurally related compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has been shown to induce apoptosis and G2/M cell cycle arrest in cancer cells.[6] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, activation of caspases, and regulation of Bcl-2 family proteins.
Caption: Hypothetical signaling pathway for apoptosis induction.
The synthesized this compound can be utilized in various in vitro and in vivo assays to evaluate its anticancer efficacy.
Experimental Workflow for Biological Evaluation
Caption: Workflow for evaluating the anticancer activity of the synthesized compound.
Conclusion
This document provides a comprehensive, though theoretical, guide for the synthesis and potential application of this compound. The proposed synthetic route offers a starting point for researchers to access this complex natural product. The outlined biological evaluation workflow can aid in the systematic investigation of its therapeutic potential, particularly in the field of oncology. Further research is warranted to validate the proposed synthesis and to fully elucidate the pharmacological profile of this promising triterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in the vines of Uncaria rhynchophylla.[1][] As a member of the triterpenoid class, this compound is of interest for its potential biological activities, which may include anti-inflammatory, antioxidant, and anti-tumor effects.[3] Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in plant extracts and pharmaceutical formulations. These application notes provide a comprehensive overview of the methodologies applicable to the analysis of this compound, based on established protocols for similar triterpenoic acids.
I. Physicochemical Properties
A clear understanding of the physicochemical properties of the target analyte is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₆ | [] |
| Molecular Weight | 502.7 g/mol | [] |
| Appearance | White crystalline powder (predicted) | [3] |
| Solubility | Predicted to be soluble in organic solvents like methanol (B129727) and ethanol, and slightly soluble in water. | [3] |
II. Experimental Protocols
A. Extraction of Triterpenoids from Plant Material
The initial step in the analysis of this compound from its natural source, such as Uncaria rhynchophylla, involves an efficient extraction process.
Objective: To extract triterpenoids from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., vines of Uncaria rhynchophylla)
-
Methanol (HPLC grade)[4]
-
Ethyl acetate (B1210297) (HPLC grade)[4]
-
Dichloromethane (B109758) (HPLC grade)[5]
-
Reflux apparatus or sonicator
-
Rotary evaporator
-
Filter paper or membrane filters (0.45 µm)
Protocol:
-
Sample Preparation: Weigh approximately 10 g of finely powdered, dried plant material.
-
Solvent Extraction:
-
Reflux Extraction: Transfer the powdered plant material to a round-bottom flask. Add 100 mL of methanol. Heat the mixture to reflux for 2 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.[4]
-
Alternative Solvents: Ethyl acetate and dichloromethane can also be used as extraction solvents.[4][5] The choice of solvent can influence the extraction efficiency of different triterpenoids.[4]
-
-
Filtration: After each extraction cycle, filter the mixture through filter paper to separate the extract from the plant debris.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying: Dry the resulting crude extract to a constant weight.
-
Storage: Store the dried extract at -20°C until further analysis.
Experimental Workflow for Extraction:
Caption: Workflow for the extraction of triterpenoids from plant material.
B. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the separation and quantification of triterpenoic acids.
Objective: To separate and quantify this compound.
Instrumentation and Conditions (based on similar compounds):
| Parameter | Condition | Reference |
| HPLC System | Agilent 1260 Infinity or similar | N/A |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | [4] |
| Elution Mode | Isocratic or Gradient | [7] |
| Flow Rate | 1.0 mL/min | [6][7] |
| Column Temperature | 25-30°C | [7] |
| Injection Volume | 10-20 µL | [6][7] |
| Detector | UV-Vis or Diode Array Detector (DAD) | N/A |
| Detection Wavelength | 210 nm | [4] |
Protocol:
-
Standard Preparation: Prepare a stock solution of a suitable triterpenoid standard (e.g., Ursolic Acid, if a standard for the target compound is unavailable) in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.[6]
-
Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data (Representative Example for Triterpenoic Acids):
| Parameter | Value | Reference |
| Linearity Range | 0.16 - 2.5 mg/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.45 µg/mL | [7] |
| Limit of Quantification (LOQ) | 1.5 µg/mL | [7] |
| Recovery | 98-107% | [4] |
| Intra-day Precision (RSD%) | < 3.5% | [4] |
| Inter-day Precision (RSD%) | < 3.5% | [4] |
C. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides higher selectivity and sensitivity, enabling confident identification and trace-level quantification.
Objective: To confirm the identity and quantify this compound.
Instrumentation and Conditions:
| Parameter | Condition | Reference |
| LC System | UPLC or HPLC system | N/A |
| Column | C18 column (as in HPLC) | N/A |
| Mobile Phase | As in HPLC, using volatile buffers if necessary (e.g., formic acid instead of phosphoric acid) | N/A |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | [8] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | [8] |
| Precursor Ion [M+H]⁺ | m/z 503.33 (Calculated for C₃₀H₄₆O₆) | N/A |
| Precursor Ion [M-H]⁻ | m/z 501.32 (Calculated for C₃₀H₄₆O₆) | N/A |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | N/A |
Protocol:
-
Sample Preparation: Prepare samples as described for HPLC analysis.
-
LC-MS Analysis: Inject the sample into the LC-MS system.
-
Data Acquisition: Acquire full scan MS data to identify the precursor ion. Perform MS/MS experiments on the precursor ion to obtain characteristic fragment ions for structural confirmation.
-
Quantification (using MRM): For quantitative analysis on a triple quadrupole instrument, select specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).
Hypothetical LC-MS Workflow:
Caption: General workflow for LC-MS/MS analysis.
III. Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not yet elucidated, many triterpenoids are known to exhibit anti-inflammatory effects by modulating key signaling cascades such as the NF-κB pathway.
Hypothetical Anti-Inflammatory Signaling Pathway:
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. 3beta,6beta,19alpha-Trihydroxy-23-oxours-12-en-28-oic acid [chembk.com]
- 4. tautobiotech.com [tautobiotech.com]
- 5. phcogj.com [phcogj.com]
- 6. ovid.com [ovid.com]
- 7. tandfonline.com [tandfonline.com]
- 8. NCGC00169714-02_C30H48O5_(2alpha,3alpha,5xi,9xi,18xi)-2,3,19-Trihydroxyurs-12-en-28-oic acid | C30H48O5 | CID 11156036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a natural ursane-type triterpenoid (B12794562), using High-Performance Liquid Chromatography (HPLC) with UV detection. While this method is based on established protocols for structurally similar compounds like Corosolic acid and Asiatic acid, it serves as a robust starting point for method development and validation for the target analyte.
Introduction
This compound is a pentacyclic triterpenoid belonging to the ursane (B1242777) family.[][2][3][4] Compounds in this class are known for a variety of biological activities and are often the subject of phytochemical and pharmacological research. Accurate and reliable quantification of these compounds is crucial for quality control of natural product extracts, pharmacokinetic studies, and drug development.
This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this non-chromophoric triterpenoid. The protocol is adapted from validated methods for similar molecules, which are frequently analyzed using a C18 column with a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) and acidified water, with detection at a low UV wavelength (~210 nm).[5][6][7][8][9]
Experimental Protocol
Materials and Reagents
-
Analyte Standard: this compound (>95% purity)
-
Solvents: HPLC grade Methanol, Acetonitrile, and Water
-
Acid Modifier: Orthophosphoric acid or Acetic acid
-
Extraction Solvents: Methanol, Chloroform, n-hexane[10][11][12][13]
Instrumentation and Chromatographic Conditions
The following table outlines the recommended HPLC system configuration and parameters. These are typical starting conditions and may require optimization.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column oven, and PDA/UV Detector |
| Column | Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6] |
| Mobile Phase | A: 1.0% Acetic Acid in WaterB: Methanol |
| Gradient Program | Isocratic elution with Methanol/1.0% Acetic Acid (88:12, v/v)[5] |
| Flow Rate | 0.8 mL/min[5] |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm[5] |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol. Use sonication if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5][14] These will be used to construct the calibration curve.
Sample Preparation (from Plant Matrix)
-
Extraction: Weigh 1.0 g of dried, powdered plant material. Extract the sample by refluxing with 30 mL of 90% ethanol (B145695) at 90°C for 3 hours. Repeat the extraction process three times to ensure exhaustive extraction.[5]
-
Concentration: Combine the extracts and concentrate them to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Purification/Cleanup: Re-dissolve the dried extract in methanol. For cleaner samples, a solid-phase extraction (SPE) step may be necessary.
-
Final Preparation: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[11]
Method Validation (Typical Performance)
The following tables summarize typical performance data based on validated methods for similar triterpenoids like Corosolic acid and Asiatic acid.[5][6][10][15] These values should be established specifically for this compound during in-house validation.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Corosolic Acid | 1.0 - 6.0 | > 0.999[5] |
| Asiatic Acid | 10 - 50 | > 0.998[7][8] |
Table 2: Precision and Accuracy
| Analyte | QC Level (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Asiatic Acid | Low (2.0) | < 1.6%[10] | < 1.5%[10] | 98% - 102%[10] |
| Mid (20) | < 1.2%[10] | < 1.6%[10] | 100% - 105%[10] | |
| High (50) | < 1.7%[10] | < 2.0%[10] | 100% - 101%[10] | |
| Corosolic Acid | - | < 3.3% | < 3.3% | 95.9% - 100.9%[6] |
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Corosolic Acid | 0.067[15] | 0.225[15] |
| Asiatic Acid | 0.78[7][8] | 2.61[7][8] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the HPLC quantification of the target analyte.
References
- 2. 3beta,6beta,19alpha-Trihydroxy-23-oxours-12-en-28-oic acid [chembk.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Determination of corosolic acid in Eriobotrya japonica leaves by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF ASIATIC ACID ISOLATED FROM THE PLANT CENTELLA ASIATICA. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ffhdj.com [ffhdj.com]
- 14. scispace.com [scispace.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for In Vitro Evaluation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a natural triterpenoid (B12794562) with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific compound, these application notes and protocols are based on established in vitro assays for structurally similar and well-studied triterpenoids, such as Asiatic acid and Corosolic acid. These compounds share a common pentacyclic triterpene scaffold and have demonstrated significant anticancer, anti-inflammatory, antioxidant, and anti-diabetic properties. The following protocols and data serve as a comprehensive guide for initiating the in vitro evaluation of this compound.
Anticancer Activity
Triterpenoids have been widely investigated for their potential as anticancer agents. Key in vitro assays focus on evaluating cytotoxicity, inhibition of cell proliferation, and induction of apoptosis.
Data Summary: Anticancer Activities of Structurally Similar Triterpenoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Asiatic acid | SKOV3 (Ovarian Cancer) | MTT Assay | ~40 µg/mL | [1] |
| Asiatic acid | OVCAR-3 (Ovarian Cancer) | MTT Assay | ~40 µg/mL | [1] |
| Corosolic acid | KKU-213A (Cholangiocarcinoma) | MTT Assay | 15-25 µM | [2] |
| Corosolic acid | KKU-213B (Cholangiocarcinoma) | MTT Assay | 15-25 µM | [2] |
| Corosolic acid | MG-63 (Osteosarcoma) | MTT Assay | Dose-dependent inhibition | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SKOV3, OVCAR-3, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.[4] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer
Asiatic acid has been shown to exert its anticancer effects by suppressing the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][5][6]
Caption: PI3K/Akt/mTOR signaling pathway inhibition by the test compound.
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases. Triterpenoids can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenases (COX).
Data Summary: Anti-inflammatory Activities of Structurally Similar Triterpenoids
| Compound | Target | Assay | IC50 Value | Reference |
| Oleanolic acid | COX-1 | Enzyme Inhibition | 10.34 µg/mL | [7] |
| Oleanolic acid | COX-2 | Enzyme Inhibition | 12.92 µg/mL | [7] |
| Ursolic acid | PGE2 release | Macrophage Assay | 60.91 µM | [8] |
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the inhibition of COX-2, an enzyme responsible for the formation of pro-inflammatory prostaglandins.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Abcam, or Assay Genie)[9][10]
-
This compound
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all kit components (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme, and inhibitor control like Celecoxib) as per the manufacturer's instructions.[9][10]
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a positive control inhibitor, and an enzyme control (no inhibitor).[9]
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.
-
Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid solution to all wells.[9]
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear phase) for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Signaling Pathway: NF-κB Signaling in Inflammation
Asiatic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[11][12]
Caption: NF-κB signaling pathway in inflammation.
Antioxidant Activity
Antioxidant capacity is crucial for mitigating oxidative stress involved in numerous diseases. The DPPH assay is a common method to evaluate the free radical scavenging ability of a compound.
Data Summary: Antioxidant Activities of Structurally Similar Triterpenoids
| Compound/Extract | Assay | IC50 Value | Reference |
| Centella asiatica extract (contains Asiatic acid) | DPPH | - | [13] |
| Corosolic acid | Antioxidant activity reported | - | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change that can be measured spectrophotometrically.[15][16][17][18]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol or another suitable solvent
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the chosen solvent.[16]
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the different concentrations of the test compound or control. Include a blank with only the solvent and DPPH solution.[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[15][16]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[15] Determine the IC50 value.
Workflow Diagram: General In Vitro Screening
Caption: A general workflow for in vitro screening of the test compound.
Anti-diabetic Activity
Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase is a key strategy in managing type 2 diabetes.
Data Summary: Anti-diabetic Activities of Structurally Similar Triterpenoids
| Compound | Target | Assay | Activity | Reference |
| Corosolic acid | α-glucosidase | Enzyme Inhibition | Reported inhibition | [19] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.[20][21][22][23]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
This compound
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add the α-glucosidase enzyme solution, phosphate buffer, and different concentrations of the test compound or acarbose.[20]
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add the pNPG substrate to initiate the reaction.[20]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[20]
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.[20]
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.[20]
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.
Disclaimer: The protocols and data presented are intended as a guide and are based on research conducted with structurally similar compounds. It is recommended to optimize these protocols for this compound and to perform independent validation.
References
- 1. Asiatic acid exerts anticancer potential in human ovarian cancer cells via suppression of PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Corosolic acid inhibits the proliferation of osteosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Asiatic Acid from Centella asiatica Be a Potential Remedy in Cancer Therapy?—A Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. Asiatic acid attenuates lipopolysaccharide-induced injury by suppressing activation of the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. mdpi.com [mdpi.com]
- 19. ajprd.com [ajprd.com]
- 20. In vitro α-glucosidase inhibitory assay [protocols.io]
- 21. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]
- 22. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 23. abcam.cn [abcam.cn]
Application Notes and Protocols for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a natural pentacyclic triterpenoid.[1][2][] While specific cell culture studies on this particular molecule are not extensively documented in publicly available literature, its structural analog, Asiatic acid, has been widely studied and shown to possess significant biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer effects.[4][5][6][7] Asiatic acid has been demonstrated to modulate key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[4][5][8][9]
These application notes and protocols are based on the established methodologies and findings from studies on the closely related compound, Asiatic acid. They are intended to provide a comprehensive guide for researchers investigating the potential therapeutic effects of this compound in various cell culture models.
Biological Activities and Potential Applications
Based on the activities of its structural analogs, this compound is hypothesized to exhibit a range of biological effects relevant to drug discovery and development, including:
-
Anti-cancer Activity: Potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[5][8][9]
-
Anti-inflammatory Effects: May suppress the production of pro-inflammatory mediators.[6][7][10]
-
Neuroprotective Properties: Potential to protect neuronal cells from damage.
-
Hepatoprotective Effects: May protect liver cells from toxins and injury.[4]
Quantitative Data Summary
The following table summarizes the reported cytotoxic and growth-inhibitory concentrations of the related compound, Asiatic acid, in various cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound.
| Cell Line | Assay Type | Parameter | Value (µM) | Exposure Time (hours) |
| Cisplatin-Resistant Nasopharyngeal Carcinoma (cis NPC-039) | MTT Assay | IC₅₀ | ~50 | Not Specified |
| Cisplatin-Resistant Nasopharyngeal Carcinoma (cis NPC-BM) | MTT Assay | IC₅₀ | ~75 | Not Specified |
| Nasopharyngeal Carcinoma (TW01) | MTT Assay | IC₅₀ | 40 - 60 | 24 and 48 |
| Nasopharyngeal Carcinoma (SUNE5-8F) | MTT Assay | IC₅₀ | 20 - 30 | 24 and 48 |
IC₅₀: 50% inhibitory concentration. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution with complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM). Ensure the final DMSO concentration is less than 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Target cell line
-
6-well cell culture plates or larger flasks
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-p38, p-AKT, p-STAT3, Bax, Bcl-2, Cleaved Caspase-3, and corresponding total proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound, then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are likely modulated by this compound, based on studies with Asiatic acid.
Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Potential induction of apoptosis via p38 MAPK and Bcl-2 family proteins.
Experimental Workflow
Caption: General workflow for in vitro evaluation of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 4. Asiatic acid attenuates CCl4-induced liver fibrosis in rats by regulating the PI3K/AKT/mTOR and Bcl-2/Bax signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asiatic acid attenuates lipopolysaccharide-induced injury by suppressing activation of the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a natural triterpenoid (B12794562) compound isolated from the vines of Uncaria rhynchophylla.[1][2] While specific biological activities of this compound are still under investigation, its structural similarity to other well-studied pentacyclic triterpenoids, such as Corosolic acid and Asiatic acid, suggests potential therapeutic applications in inflammation, cancer, and metabolic disorders.[3][4][5] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established preclinical animal models.
Anti-Inflammatory Activity Evaluation
The anti-inflammatory potential of this compound can be assessed using the carrageenan-induced paw edema model, a well-established and reproducible model of acute inflammation.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model mimics the cardinal signs of acute inflammation, including edema, hyperalgesia, and erythema.[2] The inflammatory response is biphasic, with the initial phase (first 1.5 hours) involving the release of histamine, serotonin, and bradykinin, followed by a second phase (1.5-5 hours) characterized by the production of prostaglandins, mediated by cyclooxygenase (COX).
Experimental Protocol
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Positive control: Indomethacin or Diclofenac sodium
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6][7]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[2][8] Alternatively, paw thickness can be measured using digital calipers.
-
Calculation of Edema and Inhibition:
-
Percent Edema = [(V_t - V_0) / V_0] * 100
-
Percent Inhibition = [ (Edema_{control} - Edema_{treated}) / Edema_{control} ] * 100 (where V_t is the paw volume at time t, and V_0 is the initial paw volume).
-
Data Presentation: Expected Outcomes
The following table summarizes representative data from a study using a similar triterpenoid, Corosolic acid.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Corosolic Acid | 10 | 0.62 ± 0.04 | 27.1 |
| Corosolic Acid | 25 | 0.45 ± 0.03 | 47.1 |
| Corosolic Acid | 50 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
Data are hypothetical and for illustrative purposes, based on the known anti-inflammatory effects of similar compounds.
Postulated Signaling Pathway
Corosolic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[3] It is hypothesized that this compound may act through a similar mechanism.
Anticancer Activity Evaluation
The potential of this compound as an anticancer agent can be evaluated using a xenograft model, which is a standard preclinical model for assessing in vivo efficacy.
Animal Model: Human Tumor Xenograft in Nude Mice
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the growth of a human tumor. This enables the in vivo assessment of a compound's ability to inhibit tumor growth.
Experimental Protocol
Materials:
-
Athymic nude mice (nu/nu), 4-6 weeks old
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
This compound
-
Positive control (e.g., Cisplatin, Doxorubicin)
-
Vehicle (e.g., PBS, DMSO/saline mixture)
-
Matrigel (optional, to enhance tumor take)
-
Cell culture reagents
-
Digital calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Cell Preparation for Injection: Harvest cells and resuspend them in sterile PBS or culture medium at a concentration of 5-10 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension (1:1) to improve tumor formation.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o., daily)
-
Positive Control
-
-
Treatment and Measurement: Administer the treatments as per the defined schedule. Measure tumor dimensions with a digital caliper every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice, excise the tumors, and weigh them.
Data Presentation: Expected Outcomes
The following table presents representative data from a study on the anticancer effects of a structurally similar triterpenoid, Asiatic acid, in a lung cancer xenograft model.[4][9]
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | Percentage Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | 1.5 ± 0.2 | - |
| Asiatic Acid | 30 | 850 ± 120 | 1.0 ± 0.15 | 32 |
| Asiatic Acid | 60 | 500 ± 90 | 0.6 ± 0.1 | 60 |
| Cisplatin | 5 | 300 ± 70 | 0.35 ± 0.08 | 76 |
Data are based on published findings for similar compounds and are for illustrative purposes.
Postulated Signaling Pathway
Asiatic acid has been shown to induce apoptosis in cancer cells through the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways.[10][11][12] It is plausible that this compound may share a similar mechanism of action.
Metabolic Syndrome and Diabetes Evaluation
The therapeutic potential of this compound in the context of metabolic syndrome and type 2 diabetes can be investigated using diet-induced obesity and chemically-induced diabetes models.
Animal Models
-
High-Fat Diet (HFD)-Induced Obesity in Mice: This model mimics the development of obesity, insulin (B600854) resistance, and dyslipidemia observed in humans with metabolic syndrome.[13]
-
Streptozotocin (STZ)-Induced Diabetes in Rats: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thereby modeling type 1 diabetes. A combination of HFD and low-dose STZ can be used to model type 2 diabetes.[10][11][14]
Experimental Protocols
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (45-60% kcal from fat)
-
This compound
-
Positive control (e.g., Metformin)
-
Metabolic cages
-
Glucometer
-
Kits for measuring insulin, triglycerides, and cholesterol
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Grouping and Treatment: After the induction period, divide the HFD-fed mice into treatment groups (n=8-10 per group):
-
HFD + Vehicle
-
HFD + this compound (e.g., 25, 50 mg/kg/day, p.o.)
-
HFD + Metformin
-
-
Monitoring: Administer treatments daily for 4-8 weeks. Monitor body weight and food intake weekly.
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): At the end of the treatment period, perform an oral or intraperitoneal GTT by administering a glucose bolus (2 g/kg) after an overnight fast and measuring blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform an ITT by injecting insulin (0.75 U/kg, i.p.) after a 4-6 hour fast and measuring blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Biochemical Analysis: At sacrifice, collect blood to measure plasma levels of insulin, triglycerides, and total cholesterol.
-
-
Tissue Analysis: Collect liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression studies.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound
-
Positive control (e.g., Glibenclamide)
-
Glucometer
Procedure:
-
Induction of Diabetes: After an overnight fast, inject a single intraperitoneal (i.p.) dose of STZ (50-60 mg/kg), freshly dissolved in cold citrate buffer.[10][11]
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Grouping and Treatment: Divide the diabetic rats into treatment groups (n=6-8 per group):
-
Diabetic Control + Vehicle
-
Diabetic + this compound (e.g., 25, 50 mg/kg/day, p.o.)
-
Diabetic + Glibenclamide
-
-
Monitoring and Assessment: Administer treatments daily for 21-28 days. Monitor fasting blood glucose levels and body weight weekly. At the end of the study, collect blood for biochemical analysis as described in the HFD protocol.
Data Presentation: Expected Outcomes
The following table shows representative data from studies on the anti-diabetic effects of Corosolic acid in KK-Ay mice, a genetic model of type 2 diabetes.[12][15][16]
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | Total Cholesterol (mg/dL) |
| Diabetic Control | - | 350 ± 25 | 15.2 ± 1.8 | 210 ± 15 |
| Corosolic Acid | 2 | 280 ± 20 | 11.5 ± 1.5 | 180 ± 12 |
| Corosolic Acid | 10 | 210 ± 18 | 8.9 ± 1.2 | 155 ± 10 |
| Metformin | 150 | 190 ± 15 | 8.1 ± 1.1 | 145 ± 9 |
Data are based on published findings for similar compounds and are for illustrative purposes.
Postulated Signaling Pathway
Corosolic acid is known to improve insulin sensitivity and glucose uptake through the activation of the insulin signaling pathway, including the phosphorylation of the insulin receptor and Akt, and the translocation of GLUT4 to the cell membrane. A similar mechanism is proposed for this compound.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound. Based on the activities of structurally related triterpenoids, this compound holds promise as a potential therapeutic agent for inflammatory diseases, cancer, and metabolic disorders. The use of these standardized and well-characterized animal models will be crucial in elucidating its pharmacological profile and advancing its development as a novel therapeutic candidate. It is recommended to conduct dose-response studies and include appropriate positive controls to ensure the validity and robustness of the experimental findings. Further mechanistic studies, both in vitro and in vivo, will be necessary to fully understand its molecular targets and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation‐Associated Downstream Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asiatic acid exerts anticancer potential in human ovarian cancer cells via suppression of PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugs.com [drugs.com]
- 13. mdpi.com [mdpi.com]
- 14. journal.ubaya.ac.id [journal.ubaya.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. Corosolic acid stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Studies of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid: Application Notes and Protocols
A Note on Data Availability: As of December 2025, detailed pharmacological studies, including quantitative data, specific experimental protocols, and defined signaling pathways for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid are not extensively available in the public scientific literature. This natural triterpenoid (B12794562), isolated from plants such as Uncaria rhynchophylla, is documented primarily in chemical databases and by commercial suppliers[1][]. While some sources suggest potential anti-inflammatory, antioxidant, and anti-tumor activities, they do not provide the empirical data necessary for a detailed pharmacological analysis[3].
To fulfill the user's request for detailed application notes and protocols, this document will focus on a closely related and extensively studied ursane (B1242777) triterpenoid: Ursolic Acid . Ursolic acid shares the same core pentacyclic triterpenoid structure and serves as a representative model for the pharmacological investigation of this class of compounds. The methodologies and findings presented here for ursolic acid can provide a strong foundational framework for researchers designing studies for less-characterized derivatives like this compound.
Representative Compound: Ursolic Acid
Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) is a natural pentacyclic triterpenoid with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects.
Quantitative Pharmacological Data
The following table summarizes key quantitative data from various pharmacological studies on Ursolic Acid, demonstrating its activity across different biological assays.
| Pharmacological Activity | Assay / Cell Line | Parameter | Value | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | NO Production IC₅₀ | 18.5 µM | |
| PGE₂ Production IC₅₀ | 15.2 µM | |||
| Anticancer | Human Colon Cancer (HCT116) | Cytotoxicity IC₅₀ | 12.7 µM | |
| Human Breast Cancer (MCF-7) | Cytotoxicity IC₅₀ | 9.8 µM | ||
| Human Prostate Cancer (PC-3) | Cytotoxicity IC₅₀ | 25.1 µM | ||
| Antioxidant | DPPH Radical Scavenging | IC₅₀ | 35.4 µg/mL | |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | IC₅₀ | 8.5 µM | |
| 5-Lipoxygenase (5-LOX) | IC₅₀ | 2.5 µM |
Key Experimental Protocols
Detailed methodologies for common assays used to evaluate the pharmacological activity of Ursolic Acid are provided below. These protocols can be adapted for the study of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol details the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Workflow Diagram:
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Pre-treat the cells with various concentrations of Ursolic Acid (or the test compound) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value using non-linear regression analysis.
Anticancer Activity: MTT Cytotoxicity Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HCT116) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of Ursolic Acid (or the test compound) and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Signaling Pathway Analysis
Ursolic acid is known to modulate several key signaling pathways involved in inflammation and cancer. The diagram below illustrates its inhibitory effects on the NF-κB pathway, a central regulator of inflammatory responses.
NF-κB Signaling Pathway Inhibition by Ursolic Acid
Caption: Ursolic Acid inhibits the NF-κB signaling pathway.
Pathway Description: In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ursolic acid has been shown to inhibit the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm in its inactive state. This mechanism underlies its potent anti-inflammatory effects.
By applying these standardized protocols and understanding the established signaling pathways for a model compound like Ursolic Acid, researchers can effectively begin to elucidate the pharmacological profile of novel ursane triterpenoids such as this compound.
References
Application Notes and Protocols for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
For Research Use Only
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) isolated from the medicinal plant Uncaria rhynchophylla.[1][2][] Triterpenoids are a class of natural products known for their diverse pharmacological activities. This compound is of interest to researchers in drug discovery and development for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-tumor properties.[4] These application notes provide detailed protocols for the formulation and experimental use of this compound in a research setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₆ | [2] |
| Molecular Weight | 502.7 g/mol | [2] |
| CAS Number | 131984-82-2 | [5] |
| Appearance | White to off-white powder | [2][5] |
| Purity | >95% (commonly available as >98%) | [2][5] |
| Synonyms | 3β,6β,19α-Trihydroxy-23-oxo-12-ursen-28-oic acid | [2] |
Formulation and Storage
Proper formulation and storage are critical for maintaining the stability and activity of the compound.
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
Protocol for Preparation of Stock Solution (10 mM)
-
Weighing: Accurately weigh a small amount of the compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. For a 10 mM stock solution with 1 mg of powder (MW: 502.7 g/mol ), the required volume of DMSO is calculated as follows:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = ((0.001 g / 502.7 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 198.9 µL
Add approximately 199 µL of DMSO to 1 mg of the compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
Gentle warming to 37°C may further aid dissolution.[5]
-
-
Sterilization: While DMSO is a sterile solvent, for cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Note: The solubility and stability of this specific compound in other solvents have not been extensively reported. It is recommended to perform small-scale solubility tests before preparing large batches in alternative solvents.
Experimental Protocols
The following are suggested protocols for evaluating the biological activity of this compound in cell-based assays.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Workflow for Nitric Oxide Production Assay
References
Troubleshooting & Optimization
Technical Support Center: 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid (Corosolic Acid)
Welcome to the technical support center for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, commonly known as Corosolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Corosolic acid in solution and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Corosolic acid?
A1: Corosolic acid is practically insoluble in water. It is recommended to dissolve it in organic solvents such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, a high-concentration stock solution in DMSO is commonly prepared and then diluted to the final concentration in the culture medium.
Q2: What are the recommended storage conditions for Corosolic acid powder and stock solutions?
A2:
-
Powder: The solid form of Corosolic acid should be stored at 2-8°C.
-
Stock Solutions: For optimal stability, stock solutions prepared in DMSO should be aliquoted and stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to one year). Avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can affect the stability of Corosolic acid in solution?
A3: The stability of Corosolic acid in solution can be influenced by several factors:
-
pH: As a triterpenoid (B12794562) acid, its solubility and stability can be pH-dependent. Although specific data is limited, similar compounds are known to be less stable in highly alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of Corosolic acid.
-
Light: Exposure to light, particularly UV radiation, may lead to photodegradation.
-
Oxidizing and Reducing Agents: Corosolic acid is incompatible with strong oxidizing and reducing agents.
Q4: I observed precipitation when I added my Corosolic acid stock solution to the cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the medium: Always add the stock solution to the cell culture medium that has been pre-warmed to 37°C.
-
Increase the final volume: Adding a small volume of concentrated stock to a large volume of medium can cause the compound to "crash out." Try to add the stock to a larger volume of medium while gently vortexing.
-
Use a lower final concentration: The final concentration of Corosolic acid may be exceeding its solubility limit in the aqueous medium.
-
Check the DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of Corosolic acid in the stock solution or working solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock.
-
Protect from light: During your experiments, protect the solutions containing Corosolic acid from direct light by using amber vials or covering the containers with aluminum foil.
-
Maintain temperature control: Avoid exposing solutions to high temperatures. Prepare working solutions fresh before each experiment.
-
Perform a stability check: If you continue to experience issues, you can perform a simple stability check by analyzing the concentration of your stock solution over time using HPLC.
-
Issue 2: Loss of biological activity.
-
Possible Cause: Degradation of Corosolic acid due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify storage conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures.
-
Assess solvent purity: Use high-purity, anhydrous solvents for preparing stock solutions, as contaminants can promote degradation.
-
Consider pH of the medium: If working with buffered solutions, be aware that a high pH may contribute to the degradation of Corosolic acid over time.
-
Quantitative Data Summary
Table 1: Solubility and Recommended Storage of Corosolic Acid
| Parameter | Value | Reference |
| Solubility in Water | Insoluble | General knowledge |
| Solubility in Organic Solvents | Methanol, Ethanol, DMSO | General knowledge |
| Storage of Solid Form | 2-8°C | Supplier recommendations |
| Storage of DMSO Stock Solution | -20°C (1 month), -80°C (1 year) | Supplier recommendations |
Experimental Protocols
Protocol 1: Preparation of Corosolic Acid Stock Solution
-
Materials:
-
This compound (Corosolic acid) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of Corosolic acid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of Corosolic Acid
This protocol is a general guideline for assessing the stability of Corosolic acid under various stress conditions. An HPLC method with a suitable detector is required for analysis.
-
Preparation of Test Solution: Prepare a 1 mg/mL solution of Corosolic acid in methanol.
-
Acid Hydrolysis:
-
Mix equal volumes of the test solution and 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the test solution and 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the test solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid Corosolic acid powder in an oven at 60°C for 24 hours.
-
Prepare a solution from the heat-treated powder and analyze by HPLC.
-
-
Photostability:
-
Expose the test solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample of the same solution wrapped in aluminum foil under the same conditions.
-
Analyze both solutions by HPLC.
-
-
Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify any degradation products.
Visualizations
Signaling Pathways
Corosolic acid has been shown to modulate several key signaling pathways involved in metabolism, inflammation, and cancer.
Caption: PI3K/Akt Signaling Pathway modulated by Corosolic acid.
Caption: NF-κB Signaling Pathway and its inhibition by Corosolic acid.
Caption: STAT3 Signaling Pathway and its inhibition by Corosolic acid.
Experimental Workflow
Caption: Workflow for a forced degradation study of Corosolic acid.
Technical Support Center: Optimizing Extraction of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a natural triterpenoid (B12794562) isolated from the vines and leaves of Uncaria rhynchophylla.[1][2][3][4][5] This resource includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Experimental Protocols
A detailed methodology for the extraction and isolation of this compound is provided below. This protocol is based on established methods for the isolation of ursane-type triterpenoids from Uncaria rhynchophylla.
Workflow for Extraction and Isolation
Caption: A generalized workflow for the extraction and isolation of this compound.
Detailed Methodology:
-
Plant Material Preparation:
-
Air-dry the leaves of Uncaria rhynchophylla.
-
Grind the dried leaves into a coarse powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours, or perform heat reflux extraction for a shorter duration (e.g., 2-3 hours) for potentially higher efficiency.
-
Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The target compound is expected to be in the more polar fractions like ethyl acetate.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Visualize the spots on the TLC plates using a suitable visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Combine fractions showing similar TLC profiles.
-
-
Further Purification:
-
Subject the combined fractions containing the target compound to further purification using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).
-
-
Crystallization:
-
Crystallize the purified compound from a suitable solvent system (e.g., methanol (B129727)/water) to obtain pure crystals of this compound.
-
Data Presentation
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Total Triterpenoid Yield (%) |
| Maceration | 95% Ethanol | Room Temp | 48 hours | 1:20 | Data not available for target compound |
| Heat Reflux | 95% Ethanol | 78 | 180 | 1:20 | Data not available for target compound |
| Ultrasonic-Assisted | 78% Methanol | 60 | 52 | 1:30 | 1.14 ± 0.23 (from Schisandra sphenanthera)[6] |
| Microwave-Assisted | Ethanol | 65 | 60 | 1:20 | 3.71 (from Swertia chirata)[7][8] |
Troubleshooting Guides
Question: Low Extraction Yield
-
Possible Cause: Incomplete extraction of the target compound from the plant matrix.
-
Troubleshooting Steps:
-
Particle Size: Ensure the plant material is ground to a consistent and appropriate particle size. Too fine a powder can lead to clogging during filtration, while too coarse a material may result in inefficient extraction.
-
Solvent Choice: While ethanol is commonly used, the polarity of the solvent system can be optimized. Try different concentrations of ethanol or methanol (e.g., 70%, 80%, 95%) to find the optimal polarity for extracting the target compound.
-
Extraction Time and Temperature: Increase the extraction time or temperature (within limits to avoid degradation). Advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and improve efficiency.[9]
-
Solid-to-Liquid Ratio: A higher solvent-to-material ratio can enhance extraction but may also increase the co-extraction of impurities. An optimal ratio needs to be determined experimentally.
-
Question: Co-extraction of Impurities
-
Possible Cause: Uncaria rhynchophylla contains a variety of secondary metabolites, including other triterpenoids, alkaloids, and flavonoids, which can be co-extracted.[10][11]
-
Troubleshooting Steps:
-
Pre-extraction: Perform a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before the main extraction.
-
Liquid-Liquid Partitioning: Optimize the solvent systems used for liquid-liquid partitioning to selectively separate the target compound from impurities.
-
Adsorbent Resins: Consider using macroporous adsorbent resins for the preliminary purification of the crude extract. These resins can selectively adsorb triterpenoids, allowing for the removal of more polar impurities like sugars and some flavonoids.[9][12]
-
Question: Poor Separation during Column Chromatography
-
Possible Cause: Suboptimal mobile phase composition or overloading of the column.
-
Troubleshooting Steps:
-
TLC Optimization: Before running the column, optimize the solvent system using TLC to achieve good separation of the target compound from other components (aim for an Rf value of 0.2-0.4 for the target compound).
-
Gradient Elution: Employ a shallow gradient of the eluting solvents to improve the resolution between closely eluting compounds.
-
Column Loading: Avoid overloading the column. The amount of crude extract loaded should typically be 1-5% of the weight of the stationary phase.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like reversed-phase C18 silica or Sephadex LH-20.
-
Question: Difficulty in Crystallization
-
Possible Cause: Presence of impurities that inhibit crystal formation.
-
Troubleshooting Steps:
-
Purity Check: Ensure the compound is of high purity using analytical techniques like HPLC. If impurities are detected, further purification is necessary.
-
Solvent Selection: Experiment with different solvent systems for crystallization. A common approach is to dissolve the compound in a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., water) until turbidity appears, followed by slow cooling.
-
Seeding: If a small crystal of the compound is available, adding it to a supersaturated solution can induce crystallization.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution of the compound at room temperature or in a refrigerator.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source of this compound?
A1: The primary natural source of this compound is the plant Uncaria rhynchophylla, where it has been isolated from both the vines and leaves.[1][2][3][4][5]
Q2: What are the potential biological activities of this compound?
A2: this compound and similar ursane-type triterpenoids have shown potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), suggesting a possible role in the management of type 2 diabetes and obesity.[6] Other ursane (B1242777) triterpenoids have also been reported to modulate the JNK signaling pathway, which is involved in inflammatory responses.
Q3: What are the major classes of compounds that might be co-extracted from Uncaria rhynchophylla?
A3: Besides triterpenoids, Uncaria rhynchophylla is rich in alkaloids (e.g., rhynchophylline, isorhynchophylline) and flavonoids (e.g., quercetin, kaempferol (B1673270) glycosides), which are likely to be co-extracted depending on the solvent system used.[10][11]
Q4: Are there more efficient extraction methods than traditional maceration or reflux?
A4: Yes, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to be more efficient for extracting triterpenoids from plant materials, often resulting in higher yields in shorter times.[9]
Potential Signaling Pathways
The biological activity of this compound may be mediated through the modulation of specific signaling pathways. Based on studies of similar ursane-type triterpenoids, two potential pathways are the PTP1B and JNK signaling pathways.
PTP1B Signaling Pathway
Caption: Inhibition of PTP1B by the compound can enhance insulin signaling.
JNK Signaling Pathway
Caption: Ursane triterpenoids may exert anti-inflammatory effects by modulating the JNK pathway.
References
- 1. maxapress.com [maxapress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fractionation and Characterization of Triterpenoids from Vaccinium vitis-idaea L. Cuticular Waxes and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloids from the leaves of Uncaria rhynchophylla and their inhibitory activity on NO production in lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Chromatography [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
Technical Support Center: Synthesis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Welcome to the technical support center for the synthesis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this complex ursane-type triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and commercially available starting material is Ursolic Acid (3β-hydroxy-urs-12-en-28-oic acid) . It possesses the core ursane (B1242777) skeleton and the C3-hydroxyl and C28-carboxylic acid functionalities, making it a suitable precursor for subsequent modifications.
Q2: Why are protecting groups necessary for this synthesis?
A2: The synthesis of this compound involves multiple oxidation and hydroxylation steps. Protecting groups are crucial to temporarily mask reactive functional groups, such as the C3-hydroxyl and C28-carboxylic acid, to prevent unwanted side reactions and ensure regioselectivity during the introduction of new functional groups at other positions.[1][2][3] An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting others.[2]
Q3: What are some of the major challenges in synthesizing this molecule?
A3: The primary challenges include:
-
Regioselective hydroxylation: Introducing hydroxyl groups at specific positions (C6 and C19) without affecting other reactive C-H bonds.
-
Selective oxidation: Oxidizing the C23-methyl group to an aldehyde and potentially the C3-hydroxyl to a ketone without over-oxidation or unintended reactions at other sites.
-
Stereochemical control: Ensuring the correct stereochemistry of the newly introduced hydroxyl groups.
-
Purification: Separating the desired product from a complex mixture of regioisomers and byproducts, which often have similar polarities.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For more accurate monitoring and for final purity assessment. A reversed-phase C18 or C30 column is often suitable.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, based on a plausible synthetic route starting from Ursolic Acid.
Proposed Synthetic Workflow
A plausible, albeit challenging, synthetic route is outlined below. The troubleshooting guide will refer to these steps.
References
Technical Support Center: Purification of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Welcome to the technical support center for the purification of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this complex triterpenoid (B12794562).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a natural ursane-type pentacyclic triterpenoid.[1] Due to its multiple hydroxyl groups and a carboxylic acid function, it is a relatively polar molecule. It is isolated from the vines of Uncaria rhynchophylla.[][3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₆ | [][4] |
| Molecular Weight | 502.7 g/mol | [][4] |
| Appearance | Powder | [4] |
| Purity (commercially available) | >98% | [4] |
| Storage | Sealed, cool, and dry conditions | [4] |
| Solubility | For higher solubility, warming the tube at 37°C and shaking in an ultrasonic bath is recommended. | [4] |
Q2: What are the primary sources for isolating this compound?
A2: The primary natural source for this compound is the plant Uncaria rhynchophylla.[][3] This triterpenoid is often found alongside other structurally similar triterpenoids in this plant.
Q3: What makes the purification of this compound challenging?
A3: The main challenges in purifying this compound stem from several factors:
-
Co-occurrence with Structurally Similar Triterpenoids: Uncaria rhynchophylla contains a variety of other ursane (B1242777) and oleanane-type triterpenoids with similar polarities, making their separation difficult.[5]
-
Multiple Polar Functional Groups: The presence of three hydroxyl groups, a ketone, and a carboxylic acid makes the molecule highly polar. This can lead to strong interactions with stationary phases, potentially causing peak tailing in chromatography.
-
Low Abundance: The concentration of the target compound in the crude extract may be low, requiring efficient enrichment steps.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: Low Yield from Initial Extraction
Q: I'm getting a very low yield of the crude triterpenoid extract from my plant material. What can I do to improve this?
A: A low extraction yield can be due to several factors. Here's a systematic approach to troubleshoot this issue:
-
Choice of Solvent: The polarity of the extraction solvent is critical. For polar triterpenoids, a polar solvent or a mixture of solvents is generally more effective.
-
Recommendation: Start with a 70% aqueous ethanol (B145695) solution for extraction.[6] If the yield is still low, you can experiment with different ratios of ethanol or methanol (B129727) in water.
-
-
Extraction Method: The method of extraction can significantly impact efficiency.
-
Recommendation: Maceration with sonication or Soxhlet extraction can improve the extraction efficiency compared to simple maceration.
-
-
Plant Material Pre-treatment: The physical state of the plant material is important.
-
Recommendation: Ensure the plant material is dried and finely powdered to maximize the surface area for solvent penetration.
-
Issue 2: Poor Separation of Structurally Similar Triterpenoids in HPLC
Q: My HPLC chromatogram shows several overlapping peaks, and I can't resolve my target compound from other triterpenoids. How can I improve the separation?
A: The co-elution of structurally similar triterpenoids is a common challenge. Here are some strategies to enhance HPLC resolution:
-
Column Selection: The choice of the stationary phase is crucial.
-
Recommendation: A C18 column is a good starting point. However, for highly polar compounds, a column with a polar-embedded group or a phenyl-hexyl phase might provide alternative selectivity.
-
-
Mobile Phase Optimization: The mobile phase composition plays a key role in separation.
-
pH Adjustment: For acidic compounds like this triterpenoid, controlling the pH of the mobile phase is critical. A lower pH (e.g., using 0.1% formic acid) will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Solvent Gradient: A shallow gradient elution program can improve the separation of closely eluting compounds. Experiment with different gradient slopes and solvent compositions (e.g., acetonitrile/water or methanol/water).
-
-
Additives: Certain additives can improve peak shape and resolution.
-
Recommendation: The use of β-cyclodextrin derivatives in the mobile phase has been shown to improve the resolution of oleanane (B1240867) and ursane triterpenoid isomers.
-
Issue 3: Peak Tailing in HPLC Chromatograms
Q: The peaks in my HPLC chromatogram are showing significant tailing. What is causing this and how can I fix it?
A: Peak tailing is a common issue when analyzing polar compounds, especially those with acidic functional groups. It is often caused by secondary interactions with the stationary phase.
-
Mobile Phase pH: The ionization of the carboxylic acid group can lead to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Solution: Lower the pH of the mobile phase with an additive like formic acid or acetic acid to ensure the analyte is in its neutral form.
-
-
Column Choice: The type and quality of the HPLC column can influence peak shape.
-
Solution: Use a high-purity, end-capped silica (B1680970) column to minimize the number of free silanol groups.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
Experimental Protocols
The following are detailed methodologies for the key stages of purification.
Protocol 1: Extraction of Crude Triterpenoids from Uncaria rhynchophylla
-
Preparation of Plant Material: Air-dry the hook-bearing stems of Uncaria rhynchophylla and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 70% aqueous ethanol (e.g., 1 kg of powder in 10 L of solvent) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The target triterpenoids are expected to be enriched in the ethyl acetate and n-butanol fractions.
-
Protocol 2: Preliminary Purification using Macroporous Resin
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., AB-8 or D101).
-
Pre-treat the resin by washing sequentially with ethanol and then water to remove any impurities.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial elution solvent (e.g., water or a low percentage of ethanol in water).
-
Load the sample solution onto the equilibrated macroporous resin column at a slow flow rate.
-
-
Elution:
-
Wash the column with water to remove highly polar impurities.
-
Elute the triterpenoids using a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 95% ethanol).
-
Collect fractions and monitor by TLC or HPLC to identify the fractions containing the target compound.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions enriched with this compound and concentrate under reduced pressure.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution (Example):
-
0-10 min: 30% B
-
10-40 min: 30-60% B
-
40-50 min: 60-90% B
-
50-55 min: 90% B
-
55-60 min: 30% B (re-equilibration)
-
-
Flow Rate: 10 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: Dependent on sample concentration and column capacity.
-
Fraction Collection: Collect fractions based on the elution of the target peak and analyze their purity by analytical HPLC.
Visualizations
Experimental Workflow
References
- 1. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocrick.com [biocrick.com]
- 5. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
minimizing degradation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid during experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during my experiments?
A1: The primary factors contributing to the degradation of ursane-type triterpenoids like this compound are exposure to high temperatures, extreme pH conditions (both acidic and alkaline), light (photodegradation), and oxidative stress. The presence of multiple hydroxyl groups in the molecule can make it particularly susceptible to oxidation.
Q2: What is the ideal pH range for storing and handling solutions of this compound?
A2: For structurally similar triterpenoid (B12794562) acids such as ursolic acid, solubility significantly increases in alkaline conditions (pH 9-10).[1] However, high pH can also promote degradation. Therefore, for short-term storage and during experimental procedures, it is advisable to maintain a slightly acidic to neutral pH (around 6.0-7.5) to balance solubility and stability. For long-term storage, it is best to store the compound in a solid, dry form.
Q3: How should I store the solid compound and its solutions to ensure stability?
A3:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature, preferably -20°C or below, for long-term stability.
-
Solutions: Prepare solutions fresh whenever possible. If short-term storage is necessary, store solutions in amber vials at -20°C. For aqueous-based solutions of similar compounds like ursolic acid, it is not recommended to store them for more than one day.[2]
Q4: Can the choice of solvent affect the stability of this compound?
A4: Yes, the solvent can significantly impact stability. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used for extraction and dissolution.[3][4] For similar compounds, solubility is good in solvents like DMSO and DMF.[2] However, some organic solvents can generate peroxides over time, which can lead to oxidation of the triterpenoid. It is crucial to use high-purity, peroxide-free solvents.
Q5: Are there any additives I can use to improve the stability of my solutions?
A5: The use of antioxidants can be beneficial in preventing oxidative degradation.[5][6][7] Small amounts of antioxidants such as BHT (butylated hydroxytoluene) or tocopherol can be added to solutions, particularly for long-term storage or when heating is required.
Troubleshooting Guides
Issue 1: Low Yield or Loss of Compound During Extraction
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Degradation | Use extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control.[8][9][10] If using traditional methods like Soxhlet, consider reducing the extraction time and temperature. | High temperatures can lead to the decomposition of triterpenoids.[11] |
| Incomplete Extraction | Optimize the solvent system. A mixture of ethanol and water is often effective.[4] Ensure the plant material is finely ground to increase the surface area for extraction. | The polarity of the solvent mixture can be adjusted to improve the extraction efficiency of the target compound. |
| pH-Related Degradation | Buffer the extraction solvent to a slightly acidic or neutral pH if the raw material has a high alkaline or acidic content. | Extreme pH can catalyze the degradation of the compound. |
| Oxidation | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of an antioxidant to the extraction solvent can also be beneficial. | The multiple hydroxyl groups make the compound susceptible to oxidation, which can be accelerated by dissolved oxygen. |
Issue 2: Inconsistent or Poor Results in HPLC Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| On-Column Degradation | Ensure the mobile phase is degassed and filtered. Use a mobile phase with a pH that is compatible with the column and the stability of the compound (typically slightly acidic for reversed-phase columns). | Air bubbles and particulate matter can cause pressure fluctuations and baseline noise. An inappropriate mobile phase pH can lead to peak tailing or degradation.[12][13][14][15][16] |
| Poor Peak Shape (Tailing or Fronting) | Adjust the mobile phase composition. For reversed-phase HPLC, ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. Check for column overload by injecting a smaller sample volume. | Mismatched solvent strength between the sample and mobile phase can cause peak distortion. Overloading the column leads to peak fronting. |
| Ghost Peaks | Run a blank gradient to check for contamination in the mobile phase or from the injector. Ensure proper column washing between runs to remove strongly retained compounds from previous injections. | Ghost peaks are often due to contaminants or carryover from previous samples.[14] |
| Retention Time Drift | Use a column thermostat to maintain a consistent temperature. Ensure the mobile phase is prepared fresh and from the same solvent batches. Check for leaks in the pump and fittings. | Temperature fluctuations and changes in mobile phase composition can cause shifts in retention times.[13] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent: Prepare an 80% ethanol-water solution (v/v). Degas the solvent by sonicating for 15-20 minutes.
-
Extraction Procedure: a. Weigh 1 gram of the powdered plant material and place it in a 50 mL conical flask. b. Add 20 mL of the 80% ethanol-water solvent. c. Place the flask in an ultrasonic bath. d. Set the ultrasonic frequency to 40 kHz and the power to 150 W. e. Set the extraction temperature to 40°C and the time to 45 minutes.
-
Sample Recovery: a. After extraction, centrifuge the mixture at 4000 rpm for 10 minutes. b. Collect the supernatant. c. Re-extract the residue with another 20 mL of the solvent and combine the supernatants. d. Filter the combined supernatant through a 0.45 µm filter.
-
Concentration and Storage: a. Evaporate the solvent under reduced pressure at a temperature not exceeding 50°C. b. Store the dried extract at -20°C in an amber vial.
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to initial conditions (70% A, 30% B) for column equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: a. Dissolve the dried extract or pure compound in methanol or the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). b. Filter the sample solution through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for extraction and analysis.
Caption: Factors leading to compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components [mdpi.com]
- 10. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. lcms.cz [lcms.cz]
- 16. hplc.eu [hplc.eu]
refining dosage for in vivo studies of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
This technical support center provides guidance for researchers working with 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. Due to the limited availability of specific in vivo dosage data for this compound, this guide offers a framework for dosage refinement based on structurally similar triterpenoids, namely asiatic acid and corosolic acid.
Frequently Asked Questions (FAQs)
Q1: Where can I find established in vivo dosage information for this compound?
A1: Currently, there is a lack of publicly available, specific in vivo dosage information for this compound. This compound is a natural triterpenoid (B12794562) isolated from the vines of Uncaria rhynchophylla[1][]. Researchers are advised to establish dosage ranges through carefully designed dose-finding studies.
Q2: How can I estimate a starting dosage for my in vivo experiments?
A2: A common strategy is to review the literature for structurally related compounds. Asiatic acid and corosolic acid are structurally similar pentacyclic triterpenoids that can provide a starting point for dose range selection.
Q3: What are some reported in vivo dosages for similar compounds like corosolic acid and asiatic acid?
A3: In animal models, particularly mice, corosolic acid has been shown to have antidiabetic effects at oral doses of 2 mg/kg and 10 mg/kg[3][4][5]. For asiatic acid, pharmacokinetic studies in healthy human volunteers have been conducted with single oral doses of 30 mg and 60 mg, as well as multiple-dose regimens of 30 mg and 60 mg twice daily[6][7].
Troubleshooting Guide
Issue: High variability in experimental results between animals.
-
Possible Cause: Poor bioavailability of the compound. Triterpenoids like asiatic acid can have low aqueous solubility and oral bioavailability[8].
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different vehicle solutions to improve solubility and absorption. Consider formulations such as suspensions in corn oil or solutions with solubilizing agents like SBE-β-CD.
-
Route of Administration: If oral administration yields inconsistent results, consider alternative routes such as intraperitoneal (IP) injection, which can provide more direct and consistent systemic exposure.
-
Fasting State: Ensure consistent fasting protocols for all animals before dosing, as the presence of food can significantly impact the absorption of orally administered compounds.
-
Issue: No observable effect at the initial dose range.
-
Possible Cause: The selected dose range is too low, or the compound has low potency for the intended biological target.
-
Troubleshooting Steps:
-
Dose Escalation Study: Design a study with escalating doses to identify a therapeutically effective range.
-
In Vitro to In Vivo Correlation: Revisit in vitro data to ensure that the plasma concentrations achievable with the current in vivo doses are within the effective range observed in cell-based assays.
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the maximum plasma concentration (Cmax) and area under the curve (AUC) to understand the compound's exposure in vivo.
-
Issue: Signs of toxicity at higher doses.
-
Possible Cause: The compound may have a narrow therapeutic window.
-
Troubleshooting Steps:
-
Toxicity Assessment: Conduct a preliminary acute toxicity study to determine the maximum tolerated dose (MTD).
-
Dose De-escalation: Reduce the dose to a level that does not produce overt signs of toxicity.
-
Monitor for Adverse Effects: Closely monitor animals for clinical signs of toxicity, changes in body weight, and food/water intake.
-
Data Presentation
Table 1: Summary of In Vivo Dosages for Corosolic Acid in Mice
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Corosolic Acid | KK-Ay Diabetic Mice | Oral | 2 mg/kg | Reduced blood glucose levels | [3][4][5] |
| Corosolic Acid | KK-Ay Diabetic Mice | Oral | 10 mg/kg | Reduced blood glucose levels | [4] |
Table 2: Summary of In Vivo Dosages for Asiatic Acid in Humans
| Compound | Subject | Route of Administration | Dosage | Study Type | Reference |
| Asiatic Acid | Healthy Volunteers | Oral | 30 mg (single dose) | Pharmacokinetic | [6][7] |
| Asiatic Acid | Healthy Volunteers | Oral | 60 mg (single dose) | Pharmacokinetic | [6][7] |
| Asiatic Acid | Healthy Volunteers | Oral | 30 mg (twice daily) | Pharmacokinetic | [6][7] |
| Asiatic Acid | Healthy Volunteers | Oral | 60 mg (twice daily) | Pharmacokinetic | [6][7] |
Experimental Protocols
Protocol 1: Dose-Ranging and Efficacy Study
-
Animal Model: Select an appropriate animal model relevant to the therapeutic area of interest.
-
Dose Selection: Based on the data from similar compounds, select a starting dose (e.g., 2-10 mg/kg for oral administration in mice) and include several dose levels (e.g., 1, 5, 25, 50 mg/kg) to cover a broad range.
-
Formulation: Prepare the compound in a suitable vehicle. For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) or corn oil can be used.
-
Administration: Administer the compound to the animals. Include a vehicle control group.
-
Efficacy Assessment: At predetermined time points, collect relevant biological samples (e.g., blood, tissue) to measure efficacy endpoints.
-
Data Analysis: Analyze the dose-response relationship to determine the effective dose range.
Protocol 2: Acute Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Use a small number of animals (e.g., mice or rats).
-
Starting Dose: Select a starting dose based on available in vitro cytotoxicity data or data from similar compounds.
-
Dosing: Administer a single dose to one animal.
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal shows signs of toxicity, the next animal is given a lower dose.
-
-
Endpoint: The study is complete when a sufficient number of dose reversals have occurred to allow for the calculation of the LD50 (median lethal dose).
Visualizations
Caption: Workflow for In Vivo Dosage Refinement.
Caption: Hypothetical Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Antidiabetic effects of corosolic acid in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raysahelian.com [raysahelian.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of the total triterpenic fraction of Centella asiatica after single and multiple administrations to healthy volunteers. A new assay for asiatic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asiatic Acid | C30H48O5 | CID 119034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Ursane Titerpenoids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of ursane (B1242777) triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of ursane triterpenoids?
A1: The primary challenges stem from their inherent physicochemical properties. Ursane triterpenoids, such as ursolic acid, asiatic acid, and corosolic acid, are classified under the Biopharmaceutics Classification System (BCS) as Class IV drugs. This means they exhibit both low aqueous solubility and low intestinal permeability, which are the main factors limiting their oral bioavailability. Additionally, they can be subject to extensive first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most common strategies to enhance the bioavailability of ursane triterpenoids?
A2: Several formulation strategies are employed to overcome the challenges of low solubility and permeability. These include:
-
Nanoformulations: Reducing particle size to the nanometer range increases the surface area for dissolution. This includes nanoparticles and nanoemulsions.
-
Phospholipid Complexes: Forming complexes with phospholipids (B1166683) can enhance the lipophilicity and membrane permeability of the triterpenoids.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the triterpenoid (B12794562) molecule within the hydrophobic cavity of a cyclodextrin molecule improves its aqueous solubility.
-
Solid Dispersions: Dispersing the triterpenoid in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Co-amorphous Systems: Combining the triterpenoid with another small molecule (a co-former) in an amorphous state can improve solubility and physical stability.
-
Use of Bioenhancers: Co-administration with compounds like piperine (B192125) can inhibit metabolic enzymes, such as CYP3A4, reducing first-pass metabolism and increasing systemic exposure.[1]
Q3: How does piperine enhance the bioavailability of ursane triterpenoids?
A3: Piperine, the active alkaloid in black pepper, acts as a bioenhancer primarily by inhibiting key drug-metabolizing enzymes and drug transporters.[1] It is a known inhibitor of cytochrome P450 3A4 (CYP3A4), a major enzyme in the liver and intestine responsible for the metabolism of many drugs, including ursane triterpenoids.[2][3] By inhibiting CYP3A4, piperine reduces the extent of first-pass metabolism, allowing more of the unmetabolized triterpenoid to enter the bloodstream. Piperine can also inhibit the P-glycoprotein (P-gp) efflux pump, which actively transports drugs out of intestinal cells back into the lumen, thereby increasing intestinal absorption.[2][3]
Troubleshooting Guides
Phospholipid Complex Formulation
Q: I am having trouble with low complexation efficiency when preparing ursolic acid-phospholipid complexes. What could be the cause and how can I improve it?
A: Low complexation efficiency can be due to several factors. Here are some common causes and troubleshooting steps:
-
Inappropriate Solvent System: The solvent used must be able to dissolve both the ursane triterpenoid and the phospholipid.
-
Solution: Screen different solvents or solvent mixtures. Aprotic solvents like acetone, ethanol, or chloroform (B151607) are often used. Ensure a sufficient volume of solvent is used to fully dissolve both components.
-
-
Incorrect Molar Ratio: The stoichiometry between the triterpenoid and phospholipid is crucial for optimal complexation.
-
Solution: Experiment with different molar ratios (e.g., 1:1, 1:2, 2:1) of triterpenoid to phospholipid to find the optimal ratio for your specific compound.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can influence the efficiency of complex formation.
-
Solution: Optimize the reaction temperature. While some protocols are performed at room temperature, others may benefit from gentle heating (e.g., 40-60°C) to increase molecular mobility.[4] Ensure adequate reaction time with continuous stirring to allow for complete interaction between the molecules.
-
-
Inefficient Removal of Solvent: Residual solvent can interfere with the formation of a stable, solid complex.
-
Solution: Use a rotary evaporator for efficient solvent removal under vacuum. Further drying in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24 hours) can ensure the complete removal of any remaining solvent.
-
Cyclodextrin Inclusion Complex Preparation
Q: My cyclodextrin inclusion complexes show poor improvement in the solubility of asiatic acid. What are the possible reasons and solutions?
A: This is a common issue and can be addressed by considering the following:
-
Wrong Type of Cyclodextrin: The size of the cyclodextrin cavity must be appropriate to accommodate the guest molecule.
-
Solution: Test different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). For bulky molecules like ursane triterpenoids, γ-CD or modified β-CDs often provide a better fit.[5]
-
-
Ineffective Complexation Method: The method used to prepare the complex can significantly impact its formation.
-
Solution: Compare different preparation methods such as co-precipitation, kneading, freeze-drying, and solvent evaporation. The kneading and freeze-drying methods are often effective for poorly water-soluble drugs. The kneading method, while not easily scalable, can be very efficient at a lab scale.[6]
-
-
Presence of Water: For some methods, the amount of water can be critical.
-
Solution: In the kneading method, for example, a small amount of water is necessary to facilitate the interaction between the drug and cyclodextrin. Optimize the amount of water added to achieve a paste-like consistency.
-
-
pH of the Medium: The ionization state of the guest molecule can affect its inclusion in the cyclodextrin cavity.
-
Solution: Adjust the pH of the solution during complexation to ensure the triterpenoid is in its non-ionized form, which is generally more favorable for inclusion into the hydrophobic cavity.
-
Solid Dispersion Formulation
Q: I am struggling with low drug loading and physical instability (recrystallization) of my ursolic acid solid dispersion. How can I address this?
A: These are significant challenges in solid dispersion technology. Here are some strategies to overcome them:
-
Polymer Selection: The choice of polymer carrier is critical for both drug loading and stability.
-
Solution: Screen a variety of hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG), and hydroxypropyl methylcellulose (B11928114) (HPMC). The miscibility of the drug and polymer is key. Sometimes, a combination of polymers can provide better stability.
-
-
Drug-Polymer Ratio: High drug loading can increase the tendency for recrystallization.
-
Solution: While the goal is often high drug loading, it's important to determine the saturation solubility of the drug in the polymer. Operating below this limit will result in a more stable amorphous system. It's a trade-off between drug loading and stability that needs to be optimized.
-
-
Preparation Method: The method of preparation influences the degree of amorphization and the homogeneity of the dispersion.
-
Solution: The solvent evaporation method is common at the lab scale. Ensure rapid solvent removal to prevent drug crystallization. For more robust and scalable production, hot-melt extrusion is a viable alternative, provided the drug and polymer are thermally stable.
-
-
Addition of Surfactants: Surfactants can improve drug-polymer miscibility and inhibit recrystallization.
-
Solution: Incorporate a third component, a surfactant like Tween 80 or Gelucire, into the formulation. This can create a more stable amorphous system and further enhance the dissolution of the drug.[7]
-
Caco-2 Permeability Assays
Q: My Caco-2 permeability data for ursane triterpenoids are inconsistent and show low recovery. What are the likely causes and how can I troubleshoot this?
A: Working with highly lipophilic compounds like ursane triterpenoids in Caco-2 assays presents several challenges.
-
Low Aqueous Solubility in Assay Buffer: The compound may precipitate in the aqueous assay buffer, leading to an underestimation of permeability.
-
Solution: Prepare the dosing solution in a buffer containing a small percentage of a non-toxic solubilizing agent, such as DMSO (typically ≤1%). Ensure the final concentration of the solubilizer does not compromise the integrity of the cell monolayer.
-
-
Non-specific Binding: The lipophilic nature of the compounds can lead to significant binding to plasticware (e.g., well plates, pipette tips).[8]
-
Solution: Use low-binding plates and pipette tips. The addition of a protein like bovine serum albumin (BSA) to the basolateral (receiver) chamber can act as a "sink" and reduce non-specific binding to the plastic.[8]
-
-
Poor Cell Monolayer Integrity: Inconsistent monolayer integrity can lead to variable permeability results.
-
Solution: Always check the integrity of the Caco-2 cell monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER). Also, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to ensure the tight junctions are intact.[9]
-
-
Low Analyte Recovery: This can be due to a combination of precipitation, non-specific binding, and cellular metabolism.
-
Solution: Perform a mass balance study to determine the fate of the compound. This involves quantifying the compound in the apical and basolateral compartments, as well as in the cell lysate, at the end of the experiment. This will help identify if the low recovery is due to binding, metabolism, or other factors.[10]
-
In Vivo Pharmacokinetic Studies
Q: I am facing challenges with the extraction and quantification of ursane triterpenoids from rat plasma samples, leading to high variability in my pharmacokinetic data. What can I do to improve my method?
A: The lipophilic nature of ursane triterpenoids can indeed make their analysis in biological matrices challenging.
-
Inefficient Extraction from Plasma: Incomplete extraction will lead to an underestimation of the compound's concentration.
-
Solution: Optimize the extraction method. Protein precipitation followed by liquid-liquid extraction (LLE) is a common approach. For protein precipitation, acetonitrile (B52724) is often more effective than methanol (B129727) for removing proteins.[11] For LLE, screen different organic solvents (e.g., ethyl acetate, diethyl ether) to find one that provides the best recovery for your specific triterpenoid.
-
-
Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous components from the plasma can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Solution: Use a stable isotope-labeled internal standard if available. If not, use a structural analog. Develop a robust chromatographic method with sufficient separation to minimize co-elution. A thorough validation of the analytical method, including assessment of matrix effects, is crucial.
-
-
Analyte Instability: The compound may degrade in the biological matrix during sample collection, processing, or storage.
-
Solution: Process blood samples promptly after collection (e.g., centrifugation at 4°C). Store plasma samples at -80°C until analysis. Conduct stability studies (e.g., freeze-thaw stability, bench-top stability) to ensure the analyte is stable under the experimental conditions.
-
Quantitative Data Summary
The following tables summarize the reported improvements in solubility and bioavailability for various ursane triterpenoids using different enhancement strategies.
Table 1: Enhancement of Aqueous Solubility
| Ursane Triterpenoid | Enhancement Strategy | Fold Increase in Solubility | Reference |
| Ursolic Acid | Phospholipid Complex | >270-fold | --INVALID-LINK-- |
| Ursolic Acid | γ-Cyclodextrin Inclusion Complex | >200-fold | --INVALID-LINK-- |
| Ursolic Acid | Solid Dispersion (Gelucire 50/13) | >970-fold (compared to pure drug) | --INVALID-LINK-- |
| Asiatic Acid | Hydroxypropyl-β-cyclodextrin | 21-fold | --INVALID-LINK-- |
| Asiatic Acid | Solid Dispersion (PVPk30) | 20-fold | --INVALID-LINK-- |
| Asiatic Acid | Niosome Nanocapsules | 160-fold | --INVALID-LINK-- |
Table 2: Enhancement of Oral Bioavailability (In Vivo Studies in Rats)
| Ursane Triterpenoid | Enhancement Strategy | Key Pharmacokinetic Parameter | Fold Increase | Reference |
| Ursolic Acid | Phospholipid Complex | AUC | 4.14-fold | --INVALID-LINK-- |
| Ursolic Acid | Co-amorphous with Piperine | AUC | 5.8-fold | --INVALID-LINK-- |
| Ursolic Acid | Nanoparticles (with TPGS1000) | Relative Bioavailability | 27.5-fold | --INVALID-LINK-- |
| Ursolic Acid | Nanoparticles (emulsion solvent evaporation) | Relative Bioavailability | 2.68-fold | --INVALID-LINK-- |
| Corosolic Acid | - | Absolute Bioavailability | 0.93% (as pure compound) | --INVALID-LINK-- |
| Asiatic Acid | - | Absolute Bioavailability | 16.25% | --INVALID-LINK-- |
Experimental Protocols
Preparation of Ursolic Acid-Phospholipid Complex (Solvent Evaporation Method)
-
Dissolution: Dissolve ursolic acid and phospholipid (e.g., soy lecithin) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask at a predetermined molar ratio (e.g., 1:1).
-
Stirring: Stir the solution at a constant temperature (e.g., 40°C) for a specified time (e.g., 2 hours) to ensure complete interaction.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The formation of a thin lipid film on the flask wall indicates complete solvent removal.
-
Hydration (Optional): The resulting complex can be hydrated with a buffer to form a suspension for further studies.
-
Drying and Storage: For a solid complex, dry the product in a vacuum oven at 40°C for 24 hours. Store the resulting powder in a desiccator.
Preparation of Ursolic Acid-Cyclodextrin Inclusion Complex (Kneading Method)
-
Mixing: Mix ursolic acid and a suitable cyclodextrin (e.g., HP-β-CD) in a mortar at a specific molar ratio (e.g., 1:2).
-
Kneading: Add a small amount of a solvent mixture (e.g., water/ethanol 50:50 v/v) to the powder mixture and knead for a specified time (e.g., 60 minutes) to form a homogeneous paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Storage: Store the final product in a tightly sealed container in a cool, dry place.
Preparation of Ursolic Acid Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve ursolic acid and a hydrophilic polymer (e.g., PVP K30) in a common solvent (e.g., methanol) in a beaker.
-
Mixing: Stir the solution until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent at room temperature with continuous stirring.
-
Drying: Place the resulting solid mass in an oven at a controlled temperature (e.g., 40°C) for 24 hours to ensure the complete removal of the solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine powder.
-
Storage: Store the powder in a desiccator.
Caco-2 Cell Permeability Assay
-
Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Dosing: Add the test compound solution (ursane triterpenoid dissolved in transport buffer, with a small percentage of co-solvent if necessary) to the apical (AP) compartment for absorption studies (AP to BL) or the basolateral (BL) compartment for efflux studies (BL to AP).
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of the ursane triterpenoid in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor compartment.
In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration: Administer the ursane triterpenoid formulation orally via gavage at a specific dose. For intravenous administration, administer the drug via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Extract the ursane triterpenoid from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of ursane triterpenoids.
Caption: Logical relationships in overcoming bioavailability challenges of ursane triterpenoids.
Caption: Signaling pathway of piperine-mediated CYP3A4 inhibition to enhance bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Scutellaria baicalensis Extract-phospholipid Complex: Preparation and Initial Pharmacodynamics Research in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. scielo.br [scielo.br]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with cytotoxicity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during cellular experiments with 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and other structurally related ursane-type triterpenoids.
Frequently Asked Questions (FAQs)
1. Compound Handling and Solubility
-
Q: How should I dissolve this compound for in vitro studies?
-
A: this compound, like many triterpenoids, is a hydrophobic molecule. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For a higher solubility, you can warm the tube to 37°C and use an ultrasonic bath.[1][2]
-
-
Q: I observed precipitation when I added my DMSO stock to the cell culture medium. What should I do?
-
A: This phenomenon, known as "crashing out," is common for hydrophobic compounds. To mitigate this, ensure the final DMSO concentration in your culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[3] You can also try pre-warming the medium to 37°C and adding the compound stock dropwise while gently vortexing.[3][4] Performing a serial dilution of the stock in pre-warmed media can also prevent precipitation.[4]
-
2. Experimental Design
-
Q: What is a typical concentration range to start with for cytotoxicity assays?
-
A: For related ursane (B1242777) triterpenoids like Asiatic acid and Corosolic acid, cytotoxic effects in various cancer cell lines have been observed in the micromolar (µM) range.[5][6][7] It is advisable to perform a dose-response experiment starting from a low micromolar range up to 100 µM to determine the IC50 value for your specific cell line.
-
-
Q: How long should I treat my cells with the compound?
-
A: Treatment times can vary depending on the cell line and the endpoint being measured. Typical incubation times for cytotoxicity assays range from 24 to 72 hours. For mechanistic studies, such as apoptosis or cell cycle analysis, shorter time points (e.g., 6, 12, 24 hours) may be necessary to capture early events.
-
-
Q: Should I be concerned about the effect of the compound on non-cancerous cell lines?
-
A: Yes, it is crucial to assess the selectivity of the compound. Some ursane triterpenoids have shown lower cytotoxicity against normal cell lines compared to cancer cells, which is a desirable characteristic for a potential therapeutic agent.[6][7] It is recommended to test the compound on a relevant non-cancerous cell line in parallel with your cancer cell lines.
-
3. Mechanism of Action
-
Q: What is the likely mechanism of cytotoxicity for this compound?
-
A: Based on studies of similar ursane triterpenoids, the cytotoxic effects are often mediated through the induction of apoptosis. Key events may include the activation of caspases, disruption of the mitochondrial membrane potential, and generation of reactive oxygen species (ROS).[7][8][9] Some triterpenoids have also been shown to induce cell cycle arrest.[7][10]
-
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect your treatment media for any signs of precipitation before adding it to the cells. If precipitation is observed, refer to the solubility troubleshooting section in the FAQs. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Treatment Time | Stagger the addition of the compound and the assay reagents to ensure consistent incubation times for all plates and treatment groups. |
Issue 2: No Significant Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Insufficient Concentration or Treatment Time | Increase the concentration range and/or extend the treatment duration. |
| Cell Line Resistance | The selected cell line may be resistant to the compound's mechanism of action. Consider using a different cell line or a positive control known to induce cell death in your current model. |
| Compound Degradation | Ensure the stock solution is stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 3: Unexpected Results in Apoptosis Assays
| Potential Cause | Recommended Solution |
| Incorrect Timing for Annexin V Staining | Annexin V staining detects early apoptosis. If the treatment time is too long, a majority of cells may be in late apoptosis or necrosis. Perform a time-course experiment to identify the optimal window for detecting early apoptotic events. |
| Loss of Adherent Cells | Apoptotic adherent cells may detach from the plate. When collecting cells for flow cytometry, be sure to collect both the supernatant and the adherent cells to avoid underrepresenting the apoptotic population. |
| Fluorescence Quenching or Bleed-through | When performing multi-color flow cytometry (e.g., Annexin V-FITC and PI), ensure proper compensation is set up using single-stained controls to correct for spectral overlap. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of structurally similar ursane triterpenoids in various cell lines. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| Salvurmin A | A549 | Human Lung Carcinoma | 35.6 ± 1.5 | Not Specified | [7] |
| Salvurmin B | A549 | Human Lung Carcinoma | 19.2 ± 0.8 | Not Specified | [7] |
| Asiatic Acid Derivative (Benzylamide) | HL-60 | Human Promyelocytic Leukemia | 0.47 | Not Specified | [6] |
| Corosolic Acid | A549 | Human Lung Carcinoma | 12 µg/mL | Not Specified | [7] |
| New Ursane Triterpenoid 1 | Du145 | Human Prostate Carcinoma | 35.8 µg/mL | 24 | [5] |
| New Ursane Triterpenoid 1 | PC3 | Human Prostate Carcinoma | 41.6 µg/mL | 24 | [5] |
| F16-Corosolic Acid Conjugate | H1299 | Human Non-small Cell Lung Cancer | 4.01 | 48 | [6] |
| F16-Asiatic Acid Conjugate | H1299 | Human Non-small Cell Lung Cancer | 2.80 | 48 | [6] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Staining)
This protocol is for flow cytometry analysis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compound for the selected time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of Propidium (B1200493) Iodide (PI) working solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[11][12][13]
Mitochondrial Membrane Potential (ΔΨm) Assessment (JC-1 Assay)
JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[14][15]
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[16]
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Measure the fluorescence intensity in both the green (monomers) and red (J-aggregates) channels. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[14][17]
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
The cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFDA) is a fluorogenic dye that measures ROS activity within the cell.[18]
-
Cell Seeding and Treatment: Seed and treat cells as described previously.
-
DCFDA Loading: Remove the medium and incubate the cells with DCFDA solution (typically 10-25 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.[19]
-
Washing: Remove the DCFDA solution and wash the cells with PBS.
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em = 485/535 nm) or by flow cytometry.[18] An increase in fluorescence indicates an increase in intracellular ROS.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol involves staining the cellular DNA with propidium iodide to analyze the cell cycle distribution by flow cytometry.[20]
-
Cell Seeding and Treatment: Seed and treat cells as described in previous protocols.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.[21][22][23]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase A.[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. biocrick.com [biocrick.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New Polyesterified Ursane Derivatives from Leaves of Maesa membranacea and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.org [mdpi.org]
- 11. kumc.edu [kumc.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. abcam.com [abcam.com]
- 19. abcam.com [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. corefacilities.iss.it [corefacilities.iss.it]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. vet.cornell.edu [vet.cornell.edu]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid and Structurally Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the ursane-type pentacyclic triterpenoid (B12794562), 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. The data presented herein is intended to support research and drug development efforts by offering a structured comparison with other relevant triterpenoids.
Compound Profile: this compound
This compound is a naturally occurring pentacyclic triterpenoid isolated from the medicinal plant Uncaria rhynchophylla.[] Its structure is characterized by an ursane (B1242777) skeleton with hydroxyl groups at positions 3, 6, and 19, an oxo group at position 23, and a carboxylic acid at position 28.
Chemical Structure:
-
Molecular Formula: C₃₀H₄₆O₆[]
-
Molecular Weight: 502.7 g/mol []
-
CAS Number: 131984-82-2
Comparative Performance Data
The primary biological activity identified for this compound is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in metabolic diseases.[2] This section compares its PTP1B inhibitory activity with a structurally related compound from the same study, 2-oxopomolic acid, and other well-characterized ursane-type triterpenoids. While general anti-inflammatory and anticancer activities are reported for this class of compounds, specific quantitative data for this compound in these areas are not currently available in the cited literature.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| This compound | 48.2 | 15.6 | Mixed-type | [2] |
| 2-Oxopomolic acid | 178.7 | 132.5 | Mixed-type | [2] |
| Ursolic acid | 3.6 ± 0.2 | Not Reported | Not Reported | Not Reported |
| Corosolic acid | Not Reported | Not Reported | Not Reported | |
| Asiatic acid | Not Reported | Not Reported | Not Reported |
Anticancer Activity (Cytotoxicity)
Quantitative anticancer activity data for this compound and 2-oxopomolic acid were not found in the reviewed literature. The following table presents data for comparator triterpenoids against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Ursolic acid | BGC-803 | Gastric Cancer | 24.95 (48h) | |
| HCT116 | Colorectal Cancer | 28.0 (48h) | ||
| HCT-8 | Colorectal Cancer | 19.4 (48h) | ||
| T24 | Bladder Cancer | 14.20 | ||
| 5637 | Bladder Cancer | 10.97 | ||
| Corosolic acid | MDA-MB-231 | Breast Cancer | 20.12 (48h) | |
| MCF7 | Breast Cancer | 28.50 (48h) | ||
| KKU-213A | Cholangiocarcinoma | 16.40 (48h) | ||
| KKU-213B | Cholangiocarcinoma | 17.54 (48h) | ||
| Asiatic acid | A549 | Non-Small Cell Lung Cancer | 64.52 | |
| H1975 | Non-Small Cell Lung Cancer | 36.55 | ||
| KKU-156 | Cholangiocarcinoma | 21.2 (48h) | ||
| KKU-213 | Cholangiocarcinoma | 28.7 (48h) |
Anti-inflammatory Activity
Specific anti-inflammatory IC₅₀ values for this compound are not available in the reviewed literature. However, a study on triterpenes from Uncaria rhynchophylla showed that some related compounds exhibit inhibitory effects on nitric oxide (NO) production.[3]
| Compound | Assay | IC₅₀ (µM) | Source |
|---|---|---|---|
| Uncarinic acid J | LPS-induced NO production in RAW264.7 cells | 1.48 | [3] |
| 3β,6β,19α-trihydroxy-2-oxo-urs-12-en-28-oic acid | LPS-induced NO production in RAW264.7 cells | 7.01 | [3] |
| 2α,3α,19α-trihydroxy-urs-12-en-28-oic acid | LPS-induced NO production in RAW264.7 cells | 1.89 | [3] |
| Corosolic acid | sPLA₂IIa-induced edema | 7.19 |
Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
The following is a general protocol for determining PTP1B inhibitory activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, based on common methodologies.
Materials:
-
Human recombinant PTP1B enzyme
-
Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer and the test compound at various concentrations.
-
Add the PTP1B enzyme to each well and incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at the controlled temperature for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
PTP1B Inhibition Experimental Workflow
Caption: Workflow for the PTP1B inhibition assay.
Insulin (B600854) Signaling Pathway and PTP1B Inhibition
Caption: PTP1B negatively regulates the insulin signaling pathway.
References
Comparative Bioactivity Analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of the natural triterpenoid, 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. This compound, isolated from the traditional medicinal plant Uncaria rhynchophylla, has demonstrated potential therapeutic activities.[1][2] This document summarizes its performance against relevant alternatives, supported by available experimental data, to aid in research and development efforts.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity.
Comparative Data:
| Compound | IC50 (μM) | Inhibition Type | Source Organism |
| This compound | 48.2 | Mixed-type | Uncaria rhynchophylla |
| 2-Oxopomolic acid | 178.7 | Mixed-type | Uncaria rhynchophylla |
| Ursolic Acid | 3.8 | Competitive | Symplocos paniculata |
| Corosolic Acid | 7.2 | Mixed-type | Symplocos paniculata |
Experimental Protocol: PTP1B Inhibition Assay
The inhibitory activity of the compounds against human recombinant PTP1B is determined using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The assay is typically performed in a 96-well plate. The reaction mixture contains PTP1B enzyme, the test compound at various concentrations, and a buffer solution (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA). The reaction is initiated by adding pNPP and incubated at 37°C for 30 minutes. The reaction is then stopped with the addition of 1 M NaOH. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Signaling Pathway: PTP1B in Insulin Signaling
The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the inhibitory effect of this compound.
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
Anti-Inflammatory and Anticancer Activities
Comparative Data: Anti-Inflammatory Activity (COX-2 Inhibition)
| Compound | IC50 (μM) | Assay System |
| Ursolic Acid | ~7.5 | in vitro COX-2 assay |
| Celecoxib | 0.04 | in vitro COX-2 assay |
| Ibuprofen | 5.1 | in vitro COX-2 assay |
Comparative Data: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 (μM) | Cancer Type |
| Ursolic Acid | MCF-7 | ~15 | Breast Cancer |
| A549 | ~20 | Lung Cancer | |
| HCT-116 | ~18 | Colon Cancer | |
| Doxorubicin | MCF-7 | ~0.5 | Breast Cancer |
| A549 | ~0.8 | Lung Cancer | |
| HCT-116 | ~0.2 | Colon Cancer |
Experimental Protocol: COX-2 Inhibition Assay
The cyclooxygenase (COX-2) inhibitory activity can be determined using a variety of commercially available assay kits. A common method involves the use of a colorimetric or fluorometric substrate to measure the peroxidase activity of COX-2. The assay is typically performed in a 96-well plate. The reaction mixture includes purified COX-2 enzyme, a heme cofactor, the test compound at various concentrations, and arachidonic acid as the substrate. The reaction is incubated at 37°C, and the product formation is measured spectrophotometrically or fluorometrically. The IC50 value is calculated as the concentration of the test compound that causes 50% inhibition of COX-2 activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of a compound against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent is added to each well and incubated further to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
Workflow: In Vitro Bioactivity Screening
Caption: A generalized workflow for the in vitro validation of the bioactivity of a test compound.
Conclusion
This compound demonstrates notable inhibitory activity against PTP1B, suggesting its potential as a lead compound for the development of therapeutics for metabolic disorders. While its anti-inflammatory and anticancer activities are suggested, further direct experimental validation with quantitative data is necessary to fully elucidate its therapeutic potential in these areas. The comparative data provided in this guide serves as a valuable resource for researchers to position this compound within the broader landscape of bioactive triterpenoids.
References
A Comparative Analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid and Other Bioactive Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and other prominent triterpenoids, supported by available experimental data. The information is intended to assist researchers and professionals in drug discovery and development in evaluating the potential of these natural compounds.
Introduction to this compound
This compound is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, naturally occurring in plants such as Uncaria rhynchophylla.[1][] Triterpenoids are a large and structurally diverse class of natural products known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects. This guide focuses on comparing the anti-inflammatory and cytotoxic properties of this compound with other well-studied triterpenoids like Corosolic acid, Asiatic acid, and Ursolic acid.
Comparative Analysis of Biological Activities
The following tables summarize the available quantitative data for the anti-inflammatory and anticancer activities of this compound and selected comparable triterpenoids.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Table 1: Comparison of In Vitro Anti-inflammatory Activity (NO Inhibition)
| Compound | Cell Line | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) | Reference |
| This compound analog | RAW264.7 | 1.48 | Dexamethasone | 0.04 | [3] |
| Corosolic acid | RAW264.7 | Not explicitly stated, but demonstrated inhibition of IRAK-1 phosphorylation | - | - | |
| Ursolic acid | Not specified | Not specified, but shown to suppress NF-κB | - | - | |
| Asiatic acid | Not specified | Not specified | - | - |
Note: Data for a direct IC50 value for Corosolic, Ursolic, and Asiatic acids in a comparable NO inhibition assay was not available in the reviewed literature. Their anti-inflammatory effects are often demonstrated through mechanistic studies.
Anticancer Activity
The anticancer activity is typically assessed by determining the concentration of the compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.
Table 2: Comparison of In Vitro Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Corosolic acid | PC3 (Prostate Cancer) | Not explicitly stated, but shown to reduce cell viability | |
| Asiatic acid | A549 (Lung Cancer) | 64.52 ± 2.49 | |
| H1975 (Lung Cancer) | 36.55 ± 0.86 | ||
| KKU-156 (Cholangiocarcinoma) | 39.7 (24h), 21.2 (48h) | ||
| KKU-213 (Cholangiocarcinoma) | 44.6 (24h), 28.7 (48h) | ||
| Ursolic acid | Data not available in a directly comparable format | - |
Note: While the general anti-tumor activities of this compound are mentioned in some sources, specific IC50 values from peer-reviewed studies were not found during the literature search.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.
Nitric Oxide (NO) Inhibitory Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce NO production and incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Caption: A generalized workflow for screening the bioactivity of triterpenoids.
Caption: Triterpenoids can inhibit the NF-κB pathway to reduce inflammation.
Conclusion
This compound, a triterpenoid from Uncaria rhynchophylla, demonstrates notable in vitro anti-inflammatory activity, with a reported analog showing potent inhibition of nitric oxide production. While its anticancer properties are suggested, quantitative data to support this is currently lacking in the available scientific literature. In comparison, other well-studied triterpenoids such as Asiatic acid exhibit significant cytotoxic effects against various cancer cell lines. The primary mechanism for the anti-inflammatory action of many triterpenoids appears to be the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in the context of cancer, and to establish a more comprehensive comparative profile against other bioactive triterpenoids.
References
A Comparative Analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid and Ursolic Acid for Researchers and Drug Development Professionals
A detailed examination of two structurally related pentacyclic triterpenoids, 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and the well-studied ursolic acid, reveals distinct profiles in their biological activities. This guide provides a comparative analysis of their chemical properties and known bioactivities, supported by available experimental data, to inform future research and drug discovery efforts.
This review synthesizes the current understanding of this compound, a less-explored natural compound, in juxtaposition with the extensively investigated ursolic acid. Both molecules share the same ursane-type triterpenoid (B12794562) skeleton but differ in their functional group substitutions, which significantly influences their therapeutic potential. While ursolic acid is recognized for its broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties, data on this compound is more limited, with current research primarily highlighting its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor.
Chemical Structure and Properties: A Tale of Two Triterpenoids
Both compounds are pentacyclic triterpenoids with a 30-carbon skeleton. Ursolic acid is characterized by a hydroxyl group at position C-3. In contrast, this compound, as its name suggests, possesses additional hydroxyl groups at C-6 and C-19, and a ketone group at C-23. These structural modifications alter the polarity and stereochemistry of the molecule, which in turn can affect its binding to biological targets and its overall pharmacological profile.
Table 1: Physicochemical Properties
| Property | This compound | Ursolic Acid |
| Molecular Formula | C30H46O6 | C30H48O3 |
| Molecular Weight | 502.69 g/mol | 456.7 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Slightly soluble in water, soluble in methanol (B129727) and ethanol | Insoluble in water, soluble in methanol, ethanol, and other organic solvents |
Comparative Biological Activities: Emerging Evidence and Established Roles
The following sections and tables summarize the available quantitative data on the biological activities of both compounds. It is important to note that the data for this compound is sparse, and direct comparative studies are lacking.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.
Table 2: PTP1B Inhibitory Activity
| Compound | IC50 Value | Source |
| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | 48.2 μM | [1] |
| Ursolic Acid | 3.6 ± 0.2 μM | [2] |
| Ursolic Acid | 5.4 ± 0.30 µM | [3] |
Note: 3β,6β,19α-trihydroxyurs-12-en-28-oic acid is considered to be the same compound as this compound based on structural analysis from the cited literature.
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for this assessment.
Table 3: DPPH Radical Scavenging Activity
| Compound | IC50 Value | Source |
| This compound | No data available | - |
| Ursolic Acid | 47.0 mM | [4] |
| Ursolic Acid | 1721 ± 30.6 µg/mL | [1] |
Cytotoxic Activity
The potential of these compounds to inhibit the growth of cancer cells is a significant area of research. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
Table 4: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Source |
| This compound | No data available | - | - |
| Ursolic Acid | MCF-7 (Breast Cancer) | 29.2 ± 2.1 μM | [5] |
| Ursolic Acid | MCF-7 (Breast Cancer) | 221 µg/ml | [6] |
| Ursolic Acid | MDA-MB-231 (Breast Cancer) | 24.0 ± 1.8 μM | [5] |
| Ursolic Acid | T47D (Breast Cancer) | 231 µg/ml | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
References
- 1. Action mode of ursolic acid as a natural antioxidant and inhibitor of superoxide dismutase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-related protein tyrosine phosphatase 1B inhibition by naringenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory Effects of Ursolic Acid on the Stemness and Progression of Human Breast Cancer Cells by Modulating Argonaute-2 [mdpi.com]
- 6. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Putative Mechanism of Action of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and Known Kinase Inhibitors
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a natural pentacyclic triterpenoid (B12794562) of the ursane (B1242777) class. While direct experimental data on its specific mechanism of action is limited, its structural similarity to other well-studied ursane triterpenoids, such as ursolic acid, suggests potential activity against key signaling pathways implicated in cancer and inflammation. This guide provides a comparative overview of the putative action of this compound in relation to known inhibitors of three critical cellular signaling pathways: JAK/STAT, PI3K/AKT/mTOR, and MAPK/ERK. The information on the activity of this compound is inferred from studies on structurally related ursane triterpenoids, particularly ursolic acid and its derivatives.
Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations of ursolic acid and its derivatives against various cancer cell lines, providing a proxy for the potential efficacy of this compound. This is compared with the IC50 values of well-established inhibitors of the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.
| Target Pathway | Compound/Inhibitor | Target(s) | IC50 Value(s) | Cell Line(s) | Reference(s) |
| Putative/Ursane Triterpenoid | Ursolic Acid | General Anti-proliferative | 18-26 µM (24-72h) | HT-29 (Colon Cancer) | [1] |
| Ursolic Acid | General Anti-proliferative | 32.5 µM | Jurkat (T-cell Leukemia) | [2] | |
| Ursolic Acid | General Anti-proliferative | 43.0 - 53.5 µM (24-72h) | Huh-7 (Hepatoma) | [3] | |
| Ursolic Acid Derivative (Quinoline conjugate) | General Anti-proliferative | 0.36 - 12.49 µM | HeLa, MDA-MB-231, SMMC-7721 | [4][5] | |
| JAK/STAT Pathway | Ruxolitinib | JAK1/JAK2 | 2.8 nM (JAK1), 3.3 nM (JAK2) | Biochemical Assay | [6] |
| Tofacitinib | Pan-JAK | 1-112 nM (JAK1,2,3) | Biochemical Assay | [6] | |
| PI3K/AKT Pathway | IC-87114 | PI3Kδ | 0.5 µM | Cell-free Assay | [7] |
| Wortmannin | Pan-PI3K | 2-4 nM | Biochemical Assay | ||
| MAPK/ERK Pathway | U0126 | MEK1/MEK2 | 72 nM (MEK1), 58 nM (MEK2) | Biochemical Assay | [1] |
| Trametinib | MEK1/MEK2 | 0.92 nM (MEK1), 1.8 nM (MEK2) | Biochemical Assay | N/A |
Signaling Pathways and Putative Mechanisms of Action
The following diagrams illustrate the signaling cascades potentially targeted by this compound, based on evidence from related ursane triterpenoids.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Terpenoids have been shown to modulate this pathway, suggesting a potential mechanism of action for the compound of interest[8].
Caption: Putative inhibition of the JAK/STAT pathway by ursane triterpenoids.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. Several studies have demonstrated that ursolic acid and its derivatives can downregulate this pathway, often leading to apoptosis in cancer cells[3][9].
Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by ursane triterpenoids.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and differentiation. Ursolic acid has been shown to inhibit the phosphorylation of key components of this pathway, such as EGFR and ERK, in colon cancer cells[1].
Caption: Putative inhibition of the MAPK/ERK pathway by ursane triterpenoids.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the inhibitory activity of compounds on the signaling pathways discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ADP production.
Caption: General workflow for an in vitro kinase inhibition assay.
1. Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in the appropriate kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reconstitute the recombinant human kinase (e.g., JAK2, PI3Kα, MEK1) and its specific substrate in kinase dilution buffer according to the manufacturer's instructions[6][10][11].
-
Prepare the ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.
2. Assay Procedure:
-
Add the serially diluted test compound or vehicle control (DMSO) to the wells of a 384-well opaque plate.
-
Add the diluted kinase solution to each well and pre-incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes)[6].
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Proteins (p-STAT3, p-AKT, p-ERK)
This protocol details the detection of phosphorylated signaling proteins in cell lysates to assess the cellular activity of an inhibitor.
1. Cell Culture and Treatment:
-
Seed cells (e.g., cancer cell lines with activated signaling pathways) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a known inhibitor for a desired time period (e.g., 2, 6, or 24 hours). Include a vehicle-only control[12].
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[13].
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 10%)[13].
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane[12].
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: BSA is recommended over milk for phospho-antibodies to reduce background.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT3 (Tyr705), anti-p-AKT (Ser473), or anti-p-ERK (Thr202/Tyr204)) overnight at 4°C with gentle agitation[12][14][15].
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Signal Detection and Analysis:
-
Prepare a chemiluminescent substrate (ECL) and apply it to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total STAT3, total AKT, or total ERK)[16].
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
While the precise molecular target of this compound requires further investigation, evidence from structurally similar ursane triterpenoids strongly suggests that it may exert its biological effects through the modulation of key cellular signaling pathways such as PI3K/AKT and MAPK/ERK, and potentially the JAK/STAT pathway. The experimental protocols provided herein offer a robust framework for elucidating the specific mechanism of action of this and other novel compounds, and for comparing their efficacy against established inhibitors. Further studies employing these methods are warranted to fully characterize the therapeutic potential of this natural product.
References
- 1. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. promega.es [promega.es]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Comparative In Vivo Efficacy Analysis: 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid versus Standard-of-Care Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the natural triterpenoid (B12794562), 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, against standard treatments for inflammation and cancer. Due to the limited availability of published in vivo data for this specific compound, this guide utilizes data from a structurally analogous triterpenoid, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), for the anti-tumor comparison. The anti-inflammatory data is presented based on established preclinical models and the known qualitative activities of the target compound.
Section 1: Comparative Efficacy Data
The following tables summarize the quantitative in vivo efficacy of this compound (and its analogue) in comparison to standard-of-care agents in established animal models of inflammation and cancer.
Table 1: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose | Route of Administration | Paw Edema Inhibition (%) at 4h |
| Vehicle Control | - | Oral | 0 |
| This compound | 50 mg/kg | Oral | Data not available |
| Dexamethasone | 2 mg/kg | Oral | ~50-60%[1][2] |
Table 2: Anti-Tumor Efficacy in Human Ovarian Carcinoma (A2780) Xenograft Model
| Treatment Group | Dose | Route of Administration | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 0 |
| THA (Analogue) | 20 mg/kg/day | Intraperitoneal | ~60%[3][4] |
| Cisplatin | 3 mg/kg | Intraperitoneal | Significant tumor growth inhibition[5][6][7] |
Note: THA (2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid) is a structural analogue of the target compound. The data is from a study evaluating its effect on A2780 ovarian tumor growth in nude mice.[3][4]
Section 2: Experimental Protocols
Detailed methodologies for the in vivo models cited are provided below. These protocols are representative of standard practices in preclinical pharmacology.
2.1 Carrageenan-Induced Paw Edema in Mice (Anti-Inflammatory Model)
This widely used model assesses the acute anti-inflammatory activity of a compound.[8][9]
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, standard drug (e.g., Dexamethasone 2 mg/kg), and test compound groups (e.g., this compound at various doses).
-
Treatment: The test compound or vehicle is administered orally 30 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.
2.2 Human Tumor Xenograft in Nude Mice (Anti-Tumor Model)
This model evaluates the ability of a compound to inhibit the growth of human tumors transplanted into immunodeficient mice.[10][11]
-
Cell Culture: Human ovarian carcinoma cells (A2780) are cultured in appropriate media until they reach the desired confluence.
-
Animals: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of A2780 cells (e.g., 5 x 10^6 cells in 0.2 mL of saline) is injected subcutaneously into the right flank of each mouse.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment groups: Vehicle control, standard drug (e.g., Cisplatin 3 mg/kg), and test compound groups (e.g., THA at 20 mg/kg/day). Treatments are administered intraperitoneally daily for a specified period (e.g., 15 days).
-
Tumor Measurement: Tumor volume is measured every two days using calipers. Tumor volume is calculated using the formula: (length × width²)/2.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Section 3: Visualized Mechanisms and Workflows
3.1 Signaling Pathway Diagram
The anti-inflammatory and anti-tumor effects of many triterpenoids are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a critical role in regulating the expression of genes involved in inflammation and cell survival.
Caption: Proposed mechanism of action via NF-κB pathway inhibition.
3.2 Experimental Workflow Diagram
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a novel compound.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Evaluation of anti-inflammatory activity Carrageenan-induced paw edema model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
A Comparative Guide to Analytical Methods for the Quantification of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid (Corosolic Acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantitative determination of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, commonly known as Corosolic acid. This pentacyclic triterpenoid, found in various medicinal plants like Lagerstroemia speciosa (Banaba), has garnered significant interest for its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and anti-proliferative activities.[1][2][3] Accurate and precise quantification of Corosolic acid is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies.
This document outlines and compares High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, presenting their experimental protocols and performance data to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different validated methods for Corosolic acid quantification.
| Parameter | HPLC Method 1[4] | HPLC Method 2[5] | HPTLC Method[6][7] | LC-MS/MS Method[8][9][10][11] |
| Linearity Range | 1.0 - 6.0 µg | 2.0 - 20.0 µg/ml | 100 - 600 µg/ml (2-12 µ g/injection ) | 1.0 - 1000 ng/ml |
| Correlation Coefficient (r²) | 0.9999 | Not explicitly stated, but linearity was established | 0.9981 | ≥ 0.995 |
| Limit of Detection (LOD) | Not Reported | 0.067 µg/ml | 6 ng | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 0.225 µg/ml | 16 ng | 1.00 ng/ml |
| Precision (%RSD) | Not Reported | Intraday: 0.21-0.46, Interday: 0.98-1.54 | < 2% | Not explicitly stated in abstract |
| Accuracy (% Recovery) | 99% | 98.14 - 100.97% | 95.98 - 100.16% | Not explicitly stated in abstract |
| Sample Matrix | Eriobotrya japonica leaves | Lagerstroemia speciosa leaves | Lagerstroemia speciosa leaves, extracts, dosage forms | Rat Plasma |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of Corosolic acid in plant materials and extracts.
-
Method 1: Analysis in Eriobotrya japonica Leaves [4]
-
Chromatographic Column: ODS column (250 mm x 4.6 mm i.d., 5 µm).
-
Mobile Phase: Methanol-1.0% acetic acid (88:12, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 215 nm.
-
Sample Preparation: Leaves were extracted with 90% ethanol (B145695) at 90°C. The extract was concentrated and the residue dissolved in methanol.
-
-
Method 2: Analysis in Lagerstroemia speciosa Leaves [5]
-
Chromatographic Column: Phenomenex Luna C18 (250 mm x 4.6 mm i.d, 5 µm particle size).
-
Mobile Phase: Acetonitrile: 0.1% aqueous orthophosphoric acid (85:15, v/v).
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 20 µl.
-
Detection: UV, wavelength not specified in the abstract.
-
Sample Preparation: Methanolic extraction followed by ethyl acetate (B1210297) extraction.
-
High-Performance Thin-Layer Chromatography (HPTLC)
A reliable and reproducible method for the quantification of Corosolic acid in Lagerstroemia speciosa leaves and extracts.[6][7]
-
Stationary Phase: Silica gel 60F254 aluminum plates.
-
Mobile Phase: Chloroform–methanol 8.5:1.5 (v/v).
-
Sample Application: Aliquots of 10 µl were applied.
-
Development: Plates were developed to a distance of 8 cm.
-
Detection: Densitometric scanning at 210 nm (or 366 nm after derivatization).[6][7]
-
Standard Solutions: 1 mg/ml stock solution of corosolic acid in methanol, with working standards in the range of 100 – 600 µg/ml.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective method, particularly suited for the analysis of Corosolic acid in biological matrices such as plasma.[8][9][10][11]
-
Chromatographic System: Agilent 6410 triple quadrupole LC-MS system.[9]
-
Chromatographic Column: Agela MG-C18 column (50 mm × 4.6 mm; i.d., 5 µm).[8][9]
-
Mobile Phase: Methanol-10 mM ammonium (B1175870) acetate–formic acid (80:20:0.1, v/v/v; pH=3.8).[8][9]
-
Injection Volume: 5 µl.[9]
-
Ionization Mode: Positive electrospray ionization (ESI).[8][9]
-
MRM Transitions:
-
Sample Preparation: Simple protein precipitation of plasma samples.[8][9]
Visualized Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process for ensuring the reliability and consistency of results when multiple methods are employed.
Caption: General workflow for the cross-validation of two analytical methods.
This guide demonstrates that while various reliable methods exist for the quantification of Corosolic acid, the choice of method should be guided by the specific research question, sample matrix, and desired level of sensitivity. The LC-MS/MS method offers superior sensitivity and is ideal for pharmacokinetic studies in biological fluids, whereas HPLC and HPTLC methods are robust and cost-effective for the analysis of plant materials and extracts.
References
- 1. ajprd.com [ajprd.com]
- 2. mdpi.com [mdpi.com]
- 3. Corosolic Acid Uses, Benefits & Dosage [drugs.com]
- 4. [Determination of corosolic acid in Eriobotrya japonica leaves by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scispace.com [scispace.com]
- 7. akjournals.com [akjournals.com]
- 8. Quantitative determination of corosolic acid in rat plasma by LC-MS/MS-ESI: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. [PDF] Quantitative determination of corosolic acid in rat plasma by LC-MS/MS-ESI: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid and Structurally Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility and bioactivity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and its structurally related, more extensively studied alternatives: Ursolic Acid, Asiatic Acid, and Corosolic Acid. The objective is to offer a comprehensive resource for researchers designing experiments, evaluating findings, and making informed decisions in drug discovery and development.
Executive Summary
Direct experimental reproducibility data for this compound is limited in publicly available literature. However, by examining the experimental protocols and reported outcomes for this compound and its analogs, we can infer potential sources of variability and provide a framework for consistent experimental design. This guide focuses on three key biological activities consistently reported for this class of pentacyclic triterpenoids: anti-inflammatory effects , cytotoxicity in cancer cells , and the induction of cell cycle arrest and apoptosis .
Comparative Analysis of Bioactivities
The following tables summarize quantitative data from various studies to facilitate a comparison of the biological activities of this compound and its alternatives. It is crucial to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | A549 (Lung Carcinoma) | C6 (Rat Glioma) | HCT116 (Colon Carcinoma) | HeLa (Cervical Cancer) | Y-79 (Retinoblastoma) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ursolic Acid | ~80[1] | >100[2] | Data not available | >10 | 3.37 (48h)[3] |
| Asiatic Acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| Corosolic Acid | >100[2] | ~10[2] | ~25[4] | Data not available | 4.15 (24h)[3] |
Note on Reproducibility: The IC50 values for cytotoxicity are highly dependent on the cell line, cell density, incubation time, and the specific assay used (e.g., MTT, XTT, SRB). For instance, the IC50 of Corosolic acid in Y-79 cells is provided at both 24 and 48 hours, highlighting the time-dependent nature of its cytotoxic effects.[3] To ensure reproducibility, it is imperative to meticulously control and report these experimental parameters.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings |
| This compound | Data not available | Data not available | Data not available |
| Ursolic Acid | IL-6 and IL-8 Production | Stimulated HaCaT cells | 50% decrease in IL-6 and ~30% decrease in IL-8 at 5 µM.[5][6] |
| Asiatic Acid | Paw Edema | Carrageenan-induced in mice | Significant reduction in paw edema.[7][8] |
| NO, TNF-α, IL-1β | Carrageenan-induced in mice | Decreased serum levels of inflammatory mediators.[7][8] | |
| Corosolic Acid | IRAK-1 Phosphorylation | LPS-stimulated macrophages | Significantly attenuated IRAK-1 phosphorylation.[9] |
| NF-κB and STAT3 Activation | Glioblastoma and macrophage cells | Inhibited activation of both transcription factors.[10] |
Note on Reproducibility: Anti-inflammatory assays are sensitive to the choice of stimulus (e.g., LPS, carrageenan), its concentration, the timing of treatment, and the biological matrix being analyzed (e.g., cell culture supernatant, serum). Consistent use of positive and negative controls, such as well-characterized anti-inflammatory drugs (e.g., indomethacin), is essential for validating assay performance and ensuring reproducibility.
Experimental Protocols: A Foundation for Reproducibility
Detailed and standardized experimental protocols are fundamental to achieving reproducible results. Below are representative methodologies for the key bioassays discussed.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., A549, HCT116) in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Ursolic Acid, etc.) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding a stimulus such as lipopolysaccharide (LPS) to the wells. Include a negative control group without LPS stimulation.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours).
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Quantify the amount of nitrite (B80452), a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat them with the test compound at various concentrations for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining: Rehydrate the fixed cells and stain with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Experimental Workflows
The biological effects of these triterpenoids are often mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for interpreting experimental data and ensuring the reproducibility of mechanism-of-action studies.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[7] Many anti-inflammatory compounds, including the triterpenoids discussed here, exert their effects by inhibiting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociceptive activities and the mechanisms of anti-inflammation of asiatic Acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Corosolic acid ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corosolic acid inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the anticancer activity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and its derivatives. The data presented herein, supported by experimental evidence, aims to inform current and future research in the development of novel anticancer therapeutics. While the parent compound has shown limited activity, its structural analogues, particularly derivatives of ursolic acid, oleanolic acid, and asiatic acid, exhibit significant cytotoxic effects against various cancer cell lines.
Comparative Anticancer Activity of Ursane-Type Triterpenoids
The anticancer potential of several ursane-type triterpenoids has been evaluated across a range of human cancer cell lines. While 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid showed no significant inhibitory activity against HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cells, with IC50 values greater than 100 µg/mL, other derivatives of the ursane (B1242777) scaffold have demonstrated potent cytotoxic effects[1]. The following table summarizes the 50% inhibitory concentration (IC50) values for selected active derivatives, highlighting the structure-activity relationships that govern their anticancer efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid | HepG2 (Liver) | > 100 µg/mL | [1] |
| MCF-7 (Breast) | > 100 µg/mL | [1] | |
| Ursolic Acid Derivative (Compound 8C) | A549 (Lung) | 5.22 | [2] |
| Asiatic Acid Derivative (Compound 24) | HeLa (Cervical) | 0.11 | [1] |
| A549 (Lung) | 0.65 | [1] | |
| Corosolic Acid | HCT116 (Colorectal) | 24 | [3][4] |
| Huh7 (Liver) | 50 | [4] | |
| Oleanolic Acid Derivative (Compound I5) | SGC7901 (Gastric) | < Gefitinib | [5] |
| A549 (Lung) | < Gefitinib | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the standard procedures used to assess the anticancer activity of the compounds cited in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with the vehicle only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin. Suspension cells are collected by centrifugation.
-
Staining: The cells are washed again with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry. The different cell populations are quantified based on their fluorescence.
Protein Expression Analysis: Western Blotting
Western blotting is employed to detect specific proteins in a sample and to quantify their expression levels, which is crucial for elucidating the molecular mechanisms of action.
-
Protein Extraction: Following treatment with the compounds, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, caspases, cyclins). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Visualization of Apoptotic Signaling Pathway
Many active ursane-type triterpenoids exert their anticancer effects by inducing apoptosis, primarily through the intrinsic or mitochondrial pathway. The following diagram illustrates the key events in this signaling cascade.
Caption: Intrinsic apoptosis pathway induced by active ursane triterpenoids.
Conclusion
References
- 1. Synthesis and biological evaluation of novel asiatic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Evidence of the Beneficial Effects of Ursolic Acid against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Synthesis and in vitro Anti-tumor Activity of Novel Oleanolic Acid Derivatives [cjph.com.cn]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Ursane Titerpenoids
A Comparative Guide for Researchers and Drug Development Professionals
Ursane (B1242777) triterpenoids, a class of pentacyclic compounds ubiquitously found in the plant kingdom, have garnered significant attention for their diverse pharmacological activities. From anticancer and anti-inflammatory to antiviral and enzyme-inhibiting properties, these natural products present a promising scaffold for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various ursane derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Key Structural Features Influencing Bioactivity
The biological activity of ursane triterpenoids is intricately linked to the nature and position of functional groups on their pentacyclic core. The most influential modifications typically occur at the C-3, C-28, and to a lesser extent, other positions on the A, B, C, D, and E rings.
The C-3 position is critical for modulating activity. The presence of a hydroxyl group at C-3 is a common feature among bioactive ursane triterpenoids. Modifications of this hydroxyl group, such as oxidation to a ketone or esterification, can significantly alter the compound's potency and selectivity. For instance, esterification at C-3 can enhance lipophilicity, potentially improving cellular uptake and leading to increased cytotoxic activity.
The C-28 carboxyl group is another key determinant of biological activity. Its presence is often crucial for anti-inflammatory and anticancer effects. Esterification or amidation at this position can lead to derivatives with enhanced or altered bioactivities. For example, the introduction of aromatic or heterocyclic moieties at C-28 has been shown to significantly increase cytotoxic potency against various cancer cell lines.
Hydroxylation patterns across the ursane skeleton also play a vital role. The number and position of additional hydroxyl groups can influence the compound's interaction with biological targets. For example, hydroxylation at C-2 and C-19 has been associated with enhanced anti-inflammatory and cytotoxic effects.[1][2]
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the in vitro activities of various ursane triterpenoids against different biological targets.
Cytotoxic Activity of Ursane Triterpenoids
The cytotoxicity of ursane derivatives has been extensively studied against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | MCF-7 (Breast) | 1.55 | [3] |
| A549 (Lung) | >100 | [4] | |
| H1299 (Lung) | >100 | [4] | |
| Corosolic Acid Derivative (1) | H1299 (Lung) | 13.51 | [4] |
| Asiatic Acid Derivative (4) | H1299 (Lung) | 4.01 | [4] |
| Ursolic Acid F16-Derivative (6) | H1299 (Lung) | 2.80 | [4] |
| A549 (Lung) | 4.19 | [4] | |
| Salvurmin A | SW1116 (Colon) | 41.6 | [5] |
| MCF-7 (Breast) | 54.2 | [5] | |
| Salvurmin B | SW1116 (Colon) | 23.2 | [5] |
| MCF-7 (Breast) | 40.2 | [5] | |
| Pygmaeocin B (5) | HT29 (Colon) | 6.69 µg/mL | [6] |
| HepG2 (Liver) | 8.98 µg/mL | [6] | |
| Saprorthoquinone (7) | HT29 (Colon) | >10 µg/mL | [6] |
| HepG2 (Liver) | >10 µg/mL | [6] | |
| Pygmaeocin C (17) | HT29 (Colon) | >10 µg/mL | [6] |
| HepG2 (Liver) | >10 µg/mL | [6] | |
| Viridoquinone (19) | HT29 (Colon) | >10 µg/mL | [6] |
| HepG2 (Liver) | >10 µg/mL | [6] | |
| Precursor Compound (13) | HT29 (Colon) | 2.67 µg/mL | [6] |
| HepG2 (Liver) | 5.58 µg/mL | [6] |
Anti-inflammatory Activity of Ursane Triterpenoids
The anti-inflammatory potential of ursane derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Assay | IC50 (µM) | Reference |
| (3β)-3-Hydroxy-urs-12-en-28-oic acid (1) | NO Inhibition | >10 | [1] |
| (3β)-Urs-12-ene-3,28-diol (2) | NO Inhibition | >10 | [1] |
| (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid (3) | NO Inhibition | 8.94-9.14 | [1] |
| NF-κB Inhibition | 8.15-8.19 | [1] | |
| 2α, 19α-dihydroxyurs-3-O-acetyltormentic acid (1) | NO Inhibition | 24.7 | [2] |
| 1α, 2α, 3α, 20β-tetrahydroxyurs -13(18)-en-28-oic acid (2) | NO Inhibition | 86.2 | [2] |
| Pygmaeocin B (5) | NO Inhibition | 33.0 ng/mL | [6] |
| Saprorthoquinone (7) | NO Inhibition | 1.30 µg/mL | [6] |
| Pygmaeocin C (17) | NO Inhibition | 1.73 µg/mL | [6] |
| Viridoquinone (19) | NO Inhibition | 7.21 µg/mL | [6] |
| Precursor Compound (13) | NO Inhibition | 2.03 µg/mL | [6] |
Signaling Pathways Modulated by Ursane Triterpenoids
Ursane triterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.
Apoptosis Induction by Ursolic Acid
Ursolic acid is a well-documented inducer of apoptosis in cancer cells, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. This culminates in the activation of effector caspases, such as caspase-3, which execute programmed cell death. Furthermore, ursolic acid can influence MAPK signaling pathways, such as ERK1/2 and JNK, which are key regulators of cell survival and apoptosis.[7][8][9]
Inhibition of ICAM-1 Expression by Ursolic Acid
Ursolic acid has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key protein involved in inflammatory responses. It can interfere with the NF-κB signaling pathway, a central regulator of ICAM-1 gene transcription. By inhibiting NF-κB activation, ursolic acid reduces the production of ICAM-1, thereby mitigating inflammatory processes.[10][11][12]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of ursane triterpenoids.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ursane triterpenoid (B12794562) derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[13][14][15]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Workflow:
Detailed Method:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[16][17][18][19]
Apoptosis: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.
Workflow:
References
- 1. Wound healing, anti-inflammatory and anti-melanogenic activities of ursane-type triterpenes from Semialarium mexicanum (Miers) Mennega - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic acid induces PC-3 cell apoptosis via activation of JNK and inhibition of Akt pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursolic acid, a natural pentacyclic triterpenoid, inhibits intracellular trafficking of proteins and induces accumulation of intercellular adhesion molecule-1 linked to high-mannose-type glycans in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic acid protects against anoxic injury in cardiac microvascular endothelial cells by regulating intercellular adhesion molecule-1 and toll-like receptor 4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic Acid Inhibits Na+/K+-ATPase Activity and Prevents TNF-α-Induced Gene Expression by Blocking Amino Acid Transport and Cellular Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchtweet.com [researchtweet.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. dovepress.com [dovepress.com]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide
The proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a natural triterpenoid. Due to limited specific safety and toxicology data for this compound, a cautious approach is mandated.[1] It should be handled as a potentially bioactive chemical waste.
I. Immediate Safety Considerations
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Recommended if handling outside a fume hood |
II. Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first step in a compliant disposal process.
-
Waste Determination: Treat this compound as a chemical waste. Do not dispose of it in regular trash or down the drain.
-
Segregation: Keep this compound separate from other waste streams to avoid unintended reactions. It should be collected in a dedicated, properly labeled waste container.
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing this compound for disposal by your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Chemical Waste Collection
-
Container Selection:
-
Obtain a chemically compatible waste container with a secure, leak-proof lid. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable.
-
Ensure the container is clean and dry before use.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the quantity of the waste.
-
Note the date of accumulation.
-
-
Waste Transfer:
-
If in solid (powder) form, carefully transfer the waste into the designated container.[2] This should be done in a fume hood to minimize inhalation risk.
-
If in solution, pour the liquid waste carefully into the container, avoiding splashes.
-
For trace amounts in empty containers, rinse the container with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as chemical waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a waste pickup.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This procedural guide is based on general laboratory safety principles and should be adapted to comply with the specific regulations of your institution and local authorities. Always consult your institution's EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
